10-Oxo Docetaxel
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C43H51NO14 |
|---|---|
Poids moléculaire |
805.9 g/mol |
Nom IUPAC |
[(1S,3S,4S,7S,9S,10S)-4-acetyloxy-1,9-dihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28-,30-,32?,33+,35?,41+,42-,43+/m0/s1 |
Clé InChI |
ZOLQDWANVNOXBK-DRKRODSJSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 10-Oxo Docetaxel, a significant degradation product and impurity of the widely used chemotherapeutic agent, Docetaxel. Understanding the formation and analytical profile of this compound is critical for ensuring the quality, stability, and safety of Docetaxel formulations. This document outlines detailed experimental protocols for its preparation via controlled oxidation and its subsequent characterization using modern analytical techniques.
Introduction
Docetaxel, a member of the taxane (B156437) family, is a potent anti-mitotic agent used in the treatment of various cancers. Its complex chemical structure, however, makes it susceptible to degradation under certain conditions, leading to the formation of impurities that can impact its efficacy and safety. This compound, also known as Docetaxel Impurity B, is a key process-related impurity and degradation product formed through the oxidation of the hydroxyl group at the C-10 position of the baccatin (B15129273) III core of Docetaxel.[1][2] Regulatory bodies worldwide mandate strict control over such impurities, making robust methods for the synthesis of reference standards and their characterization essential for quality control in pharmaceutical development.[1]
Synthesis of this compound
The synthesis of this compound is primarily achieved through the controlled oxidation of Docetaxel. This process mimics the degradation pathway observed under oxidative stress conditions. The following protocol is a generalized procedure derived from forced degradation studies.
Experimental Protocol: Controlled Oxidation of Docetaxel
Objective: To synthesize this compound by oxidizing Docetaxel.
Materials:
-
Docetaxel
-
Hydrogen Peroxide (H₂O₂) solution (3% w/v)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, purified
-
Methanol, HPLC grade
-
Column for purification (e.g., preparative HPLC or flash chromatography)
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Preparation of Docetaxel Solution: Accurately weigh and dissolve Docetaxel in acetonitrile to a final concentration of 1 mg/mL.
-
Oxidation Reaction: To the Docetaxel solution, add an equal volume of 3% hydrogen peroxide solution. The reaction mixture is then stirred at room temperature.
-
Monitoring the Reaction: The progress of the reaction should be monitored periodically (e.g., every hour) by High-Performance Liquid Chromatography (HPLC) to determine the consumption of Docetaxel and the formation of this compound.
-
Quenching the Reaction: Once a significant amount of this compound has been formed (as determined by HPLC), the reaction can be quenched by adding a suitable quenching agent, such as an aqueous solution of sodium bisulfite, or by dilution with water.
-
Isolation and Purification: The resulting solution containing a mixture of Docetaxel, this compound, and other minor degradation products is concentrated under reduced pressure using a rotary evaporator. The residue is then subjected to purification by preparative HPLC or flash chromatography on a silica (B1680970) gel column. A gradient elution system of acetonitrile and water is typically employed.
-
Characterization and Storage: The fractions containing pure this compound (as confirmed by analytical HPLC) are pooled, and the solvent is removed under reduced pressure. The resulting solid can be further dried under vacuum or lyophilized. The purified this compound should be stored at -20°C to prevent further degradation.[]
Synthesis Workflow Diagram
References
An In-depth Technical Guide to the Core Mechanism of Action of 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Oxo Docetaxel (B913) is a novel taxoid and a known impurity and synthetic intermediate of the widely used chemotherapeutic agent, Docetaxel.[1][2][3][4] Due to its structural similarity to Docetaxel, 10-Oxo Docetaxel is presumed to share the same fundamental mechanism of action, targeting the microtubule network within cancer cells.[5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon data from its parent compound, Docetaxel, and closely related analogs such as 10-oxo-7-epidocetaxel. The guide will detail its interaction with tubulin, the consequential effects on microtubule dynamics, and the downstream signaling pathways leading to cell cycle arrest and apoptosis. This document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Core Mechanism of Action: Microtubule Stabilization
The primary mechanism of action of the taxane (B156437) class of drugs, including Docetaxel and presumably this compound, is the disruption of microtubule dynamics.[5] Unlike other anti-mitotic agents that cause microtubule depolymerization, taxanes act as microtubule-stabilizing agents.[6]
This compound is believed to bind to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[5] This binding promotes the assembly of tubulin into highly stable, non-functional microtubules and inhibits their disassembly.[6] The resulting dysfunctional microtubules disrupt the normal dynamic instability required for various cellular processes, most critically, the formation and function of the mitotic spindle during cell division.[5] This leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[7][8]
Quantitative Data Summary
Direct quantitative data on the bioactivity of this compound is limited in publicly available literature. However, studies on the closely related compound, 10-oxo-7-epidocetaxel, provide valuable insights into its potential cytotoxic and anti-metastatic activities when compared to Docetaxel.
| Compound | Cell Line | Assay | Key Findings | Reference |
| 10-oxo-7-epidocetaxel (10-O-7ED) | B16F10 (Melanoma), A549 (Lung Carcinoma) | Cytotoxicity Assay (MTT) | Showed significantly higher cytotoxicity after 48 and 72 hours of exposure compared to a 22-hour study. | [9][10] |
| 10-oxo-7-epidocetaxel (10-O-7ED) vs. Docetaxel (TXT) | B16F10, A549 | In vitro Anti-metastatic Assay | Demonstrated significantly increased anti-metastatic activity compared to Docetaxel. | [9][10] |
| 10-oxo-7-epidocetaxel (10-O-7ED) vs. Docetaxel (TXT) | B16F10, A549 | Cell Cycle Analysis | At lower concentrations, 10-O-7ED caused a more pronounced G2/M phase arrest compared to Docetaxel, which caused more S phase arrest. This effect was reversed at higher concentrations. | [9][10] |
| Docetaxel | H460, A549, H1650 (Lung Cancer) | Cytotoxicity Assay (2D culture) | IC50 values were 1.41 µM, 1.94 µM, and 2.70 µM for H460, A549, and H1650 parental cells, respectively. | [11] |
| Docetaxel | H460, A549, H1650 (Lung Cancer) | Cytotoxicity Assay (3D culture) | IC50 values were 76.27 µM, 118.11 µM, and 81.85 µM for H460, A549, and H1650 parental cells, respectively. | [11] |
Signaling Pathways
The stabilization of microtubules by taxanes initiates a cascade of downstream signaling events that culminate in apoptosis. While the specific pathways activated by this compound have not been explicitly elucidated, the pathways affected by Docetaxel are well-documented and provide a strong predictive model.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of taxane compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the dose-dependent cytotoxic effects of a compound on cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. theclinivex.com [theclinivex.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Induction of tubulin by docetaxel is associated with p53 status in human non small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
10-Oxo Docetaxel: An In-depth Technical Guide to a Critical Docetaxel Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 10-Oxo Docetaxel (B913), a significant impurity of the widely used chemotherapeutic agent, Docetaxel. This document delves into the formation, identification, and quantification of 10-Oxo Docetaxel, and explores its potential biological implications. Detailed experimental protocols and data are presented to support researchers and professionals in the fields of pharmaceutical analysis, drug development, and cancer research.
Introduction to this compound
This compound, also known as Docetaxel Impurity B, is a degradation product of Docetaxel.[1][2][3] It is characterized by the oxidation of the hydroxyl group at the C-10 position of the baccatin (B15129273) III core to a ketone group.[4] The presence of this and other impurities in Docetaxel formulations is a critical quality attribute that must be carefully monitored to ensure the safety and efficacy of the drug product. This guide will explore the chemical properties, formation pathways, analytical detection methods, and biological activity of this important impurity.
Chemical Properties of this compound:
| Property | Value | Reference(s) |
| Chemical Name | (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[5]benz[1,2-b]oxete | [1] |
| Synonyms | Docetaxel Impurity B, 10-Dehydrodocetaxel | [1][2] |
| CAS Number | 167074-97-7 | [2][6] |
| Molecular Formula | C43H51NO14 | [2][6] |
| Molecular Weight | 805.86 g/mol | [2] |
| Appearance | Solid | [7] |
Formation of this compound
This compound is primarily formed through the oxidative degradation of Docetaxel. Forced degradation studies have demonstrated that subjecting Docetaxel to oxidative stress, for instance, using hydrogen peroxide, leads to the formation of this compound. This suggests that the C-10 hydroxyl group on the baccatin III core of the Docetaxel molecule is susceptible to oxidation.
It is important to distinguish this chemical degradation from enzymatic metabolism. The primary metabolic pathway for Docetaxel in vivo is mediated by the cytochrome P450 enzyme CYP3A4, which hydroxylates the tert-butyl group on the C13 side chain.[8][9] The formation of this compound has not been reported as a significant pathway of in vivo metabolism.
The following diagram illustrates the formation of this compound from Docetaxel via oxidation.
Quantitative Analysis of this compound
Accurate quantification of this compound is crucial for quality control of Docetaxel active pharmaceutical ingredient (API) and finished products. Stability-indicating analytical methods are required to separate and quantify this impurity from Docetaxel and other related substances.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. The table below summarizes typical results from such studies, highlighting the conditions under which this compound is formed.
| Stress Condition | Reagents and Conditions | Major Degradation Products Observed | Reference(s) |
| Oxidative | 3% Hydrogen Peroxide, Room Temperature, 24 hours | This compound , 7-Epi-10-oxo-docetaxel | |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 24 hours | 7-Epi-docetaxel | |
| Basic Hydrolysis | 0.1 N NaOH, Room Temperature, 2 hours | 10-deacetyl baccatin III, 7-epi-10-deacetyl baccatin III, 7-epi-docetaxel | [10] |
| Thermal | 105°C (solid state), 24 hours | 7-Epi-docetaxel and other minor impurities |
Experimental Protocols
This section provides detailed methodologies for the detection and quantification of this compound in Docetaxel samples.
Stability-Indicating HPLC-UV Method
This method is suitable for the routine quality control of Docetaxel and its impurities.
Chromatographic Conditions:
| Parameter | Specification | Reference(s) |
| Instrument | High-Performance Liquid Chromatograph (HPLC) with a UV detector | [5][11][12] |
| Column | Sunfire C18 (250 x 4.6 mm, 5 µm particle size) or equivalent | [5] |
| Mobile Phase A | 0.01% Acetic Acid in Water | [5] |
| Mobile Phase B | Acetonitrile | [5] |
| Gradient Program | Time (min) | %B |
| 0 | 40 | |
| 10 | 50 | |
| 20 | 60 | |
| 30 | 40 | |
| Flow Rate | 1.0 mL/min | [13] |
| Column Temperature | 40 ± 5°C | [5] |
| Detection Wavelength | 230 nm | [5][12] |
| Injection Volume | 10 µL | |
| Diluent | Acetonitrile:Methanol (B129727) (1:1, v/v) | [5] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Docetaxel sample in the diluent to a suitable concentration for analysis.
-
Filter all solutions through a 0.45 µm nylon filter before injection.
Analysis:
Inject the prepared solutions into the HPLC system. Identify the this compound peak based on its retention time relative to the Docetaxel peak. Quantify the amount of this compound using the peak area and the response factor relative to Docetaxel, or by using a calibration curve prepared from the this compound reference standard.
The following diagram outlines the experimental workflow for HPLC analysis.
LC-MS/MS Method for High-Sensitivity Quantification
For more sensitive and specific quantification, especially at low impurity levels, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Specification | Reference(s) |
| Instrument | LC-MS/MS system with a triple quadrupole mass spectrometer | [14][15] |
| Column | Zorbax Eclipse Plus C18 (e.g., 100 x 2.1 mm, 1.8 µm) or equivalent | [15] |
| Mobile Phase A | 0.1% Formic Acid in Water | [16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [16] |
| Gradient Program | Optimized for separation of Docetaxel and this compound | |
| Flow Rate | 0.3 mL/min | [15] |
| Column Temperature | 40°C | [15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [16] |
| MRM Transitions | Compound | Precursor Ion (m/z) |
| Docetaxel | 808.4 | |
| This compound | 806.3 | |
| Ion Source Parameters | Optimized for maximum sensitivity (e.g., spray voltage, gas flows, temperature) |
Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Docetaxel and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking blank matrix (e.g., diluent or formulation placebo) with appropriate amounts of the stock solutions.
-
Sample Preparation: Dilute the Docetaxel sample with the mobile phase or a suitable diluent to a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
The following diagram illustrates the workflow for LC-MS/MS analysis.
Biological Activity and Signaling Pathways
While primarily considered an impurity, this compound is also described as a novel taxoid with remarkable anti-tumor properties.[7] Understanding its biological activity is important for assessing the potential impact of this impurity on the overall therapeutic effect and toxicity of Docetaxel.
Mechanism of Action of Docetaxel
Docetaxel exerts its anticancer effects by binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[17] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering cell death through apoptosis or mitotic catastrophe.[17][18][19]
Docetaxel-Induced Signaling Pathways
The stabilization of microtubules by Docetaxel activates the mitotic spindle checkpoint, a crucial cell cycle control mechanism.[19][20] This checkpoint activation can lead to two primary outcomes: apoptosis or mitotic catastrophe.
Apoptosis: Docetaxel treatment can induce the phosphorylation of the anti-apoptotic protein Bcl-2, which is thought to inactivate its protective function and promote apoptosis.[17] This process involves the activation of caspase cascades, leading to programmed cell death.
Mitotic Catastrophe: In some cancer cells, particularly those with defective apoptotic pathways, prolonged mitotic arrest induced by Docetaxel can lead to mitotic catastrophe.[18][19] This is a form of cell death characterized by aberrant mitosis, the formation of micronuclei, and ultimately, cell demise.[18]
The following diagram illustrates the signaling pathways activated by Docetaxel.
The biological activity of this compound itself is an area of ongoing research. Due to its structural similarity to Docetaxel, it is plausible that it may also interact with microtubules, but with potentially different affinity and efficacy. Further studies are needed to fully characterize its pharmacological profile and to understand its contribution to the overall activity of Docetaxel formulations in which it is present as an impurity.
Conclusion
This compound is a critical impurity of Docetaxel that is primarily formed through oxidative degradation. Its presence in Docetaxel drug products must be carefully controlled to ensure product quality, safety, and efficacy. This technical guide has provided a comprehensive overview of the formation, analysis, and potential biological impact of this compound. The detailed experimental protocols for HPLC and LC-MS/MS analysis will aid researchers and quality control professionals in the accurate monitoring of this impurity. Further research into the specific biological activities of this compound will provide a more complete understanding of its role as a Docetaxel impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Androgen receptor negatively regulates mitotic checkpoint signaling to induce docetaxel resistance in castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caveolin-1 Modulates Docetaxel-Induced Cell Death in Breast Cancer Cell Subtypes through Different Mechanisms [e-crt.org]
The Anti-Tumorigenic Potential of 10-Oxo Docetaxel: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel (B913), a novel taxoid and a known impurity of the widely used chemotherapeutic agent Docetaxel, has garnered attention for its inherent anti-tumor properties.[1][2] While comprehensive research specifically on 10-Oxo Docetaxel remains emergent, studies on the structurally similar compound, 10-oxo-7-epidocetaxel, provide significant insights into its potential efficacy and mechanisms of action. This technical guide synthesizes the available preclinical data on this compound and its analogue, 10-oxo-7-epidocetaxel, offering a comparative perspective with the parent compound, Docetaxel. The information presented herein is intended to support further investigation and drug development efforts in the field of oncology.
Mechanism of Action
The primary mechanism of action for taxanes, including Docetaxel, is the stabilization of microtubules. This interference with microtubule dynamics disrupts the process of cell division, leading to mitotic arrest and subsequent apoptotic cell death.[3] Given its structural similarity, it is highly probable that this compound shares this fundamental mechanism of action.[4] Docetaxel's cytotoxic activity is exerted by promoting and stabilizing microtubule assembly, which inhibits the physiological depolymerization of microtubules. This leads to a significant decrease in free tubulin, which is necessary for microtubule formation, ultimately inhibiting mitotic cell division and inducing apoptosis.[3][5]
Quantitative Analysis of In Vitro Anti-Tumor Activity
Direct quantitative data, such as IC50 values for this compound, are not extensively available in the public domain. However, research on the closely related compound, 10-oxo-7-epidocetaxel, has demonstrated significant cytotoxic and anti-metastatic activities, in some cases exceeding that of Docetaxel.
Table 1: Comparative In Vitro Anti-Proliferative and Anti-Metastatic Activity
| Compound | Assay | Cell Line(s) | Key Findings | Reference(s) |
| 10-oxo-7-epidocetaxel | MTT Assay (Anti-proliferative) | B16F10 melanoma | Caused significantly higher cytotoxicity after 48 and 72 hours of exposure compared to a 22-hour study. | [6] |
| 10-oxo-7-epidocetaxel vs. Docetaxel | In Vitro Anti-Metastatic Assay | Not specified | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [6] |
| Docetaxel | MTT Assay (IC50) | H460 (lung) | 1.41 µM (2D culture), 76.27 µM (3D culture) | [7] |
| Docetaxel | MTT Assay (IC50) | A549 (lung) | 1.94 µM (2D culture), 118.11 µM (3D culture) | [7] |
| Docetaxel | MTT Assay (IC50) | H1650 (lung) | 2.70 µM (parental), 14.53 µM (stem cells) (2D culture) | [7] |
| Docetaxel | MTT Assay (IC50) | PC3 (prostate) | 7.21 nM | [8] |
| Docetaxel | MTT Assay (IC50) | 22rv1 (prostate) | 1.26 nM | [8] |
| Docetaxel | MTT Assay (IC50) | DU145 (prostate) | 15.17 nM | [8] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).[9]
-
MTT Incubation: After the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well.[9]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.[9]
Transwell Migration/Invasion Assay
This assay is used to evaluate the ability of a compound to inhibit the migration or invasion of cancer cells.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8.0 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, this coating is omitted.[11][12]
-
Cell Preparation: Culture cancer cells to sub-confluency and then starve them in a serum-free medium for several hours.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Compound and Chemoattractant Addition: Add the test compound at various concentrations to the upper chamber. Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: Incubate the plate for a sufficient period to allow for cell migration or invasion through the membrane (typically 12-48 hours).
-
Cell Removal and Staining: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated to the lower surface of the membrane with a fixative (e.g., methanol) and then stain them with a staining solution (e.g., crystal violet).[12]
-
Quantification: Count the number of stained cells in several random fields of view under a microscope. The results are expressed as the percentage of migrating or invading cells compared to the control.
Signaling Pathways
The anti-tumor activity of Docetaxel, and likely this compound, is mediated through the induction of apoptosis following microtubule stabilization and mitotic arrest. This process involves a complex interplay of various signaling pathways.
Docetaxel-Induced Apoptotic Signaling Pathway
Caption: Docetaxel-induced intrinsic apoptotic pathway.
Docetaxel stabilizes microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle.[13] This arrest can trigger the activation of initiator caspases, such as caspase-2.[4] Activated caspase-2 can then lead to the activation of pro-apoptotic Bcl-2 family members Bax and Bak.[4] This results in mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.[1]
Experimental Workflow for In Vitro Anti-Tumor Assessment
Caption: Workflow for assessing in vitro anti-tumor properties.
Conclusion and Future Directions
The available evidence suggests that this compound and its analogues possess significant anti-tumor properties, warranting further investigation. The likely mechanism of action, shared with Docetaxel, involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Future research should focus on obtaining specific quantitative data, such as IC50 values, for this compound across a broad range of cancer cell lines. Furthermore, detailed studies into the specific signaling pathways modulated by this compound are crucial to fully elucidate its therapeutic potential and to identify potential biomarkers for patient stratification. In vivo studies in relevant animal models will also be essential to evaluate its efficacy, pharmacokinetics, and safety profile, paving the way for potential clinical development.
References
- 1. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cal101.net [cal101.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Microtubule-Stabilizing Potential of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel, a novel taxoid and a known impurity and intermediate in the synthesis of the widely used chemotherapeutic agent Docetaxel, has garnered interest for its potential anti-tumor properties.[1] Like other members of the taxane (B156437) family, its mechanism of action is believed to involve the disruption of microtubule dynamics, a critical process for cell division and survival. This technical guide provides an in-depth exploration of the microtubule stabilization activity of this compound, offering a comparative analysis with its parent compound, Docetaxel. While direct quantitative data on this compound's microtubule-stabilizing activity is limited in publicly available literature, this guide synthesizes the existing information, including data from a closely related surrogate compound, 10-oxo-7-epidocetaxel, to provide a comprehensive overview for research and drug development professionals.
Core Mechanism: Microtubule Stabilization
The primary mechanism of action for taxanes, including Docetaxel, is the stabilization of microtubules.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. By binding to the β-tubulin subunit of the microtubules, taxanes enhance the polymerization of tubulin and inhibit the depolymerization of assembled microtubules.[2][3] This leads to the formation of stable, non-functional microtubule bundles, disrupting the dynamic instability required for proper mitotic spindle function.[2] Consequently, the cell cycle is arrested, primarily at the G2/M phase, which ultimately triggers apoptosis or programmed cell death.[3] Given its structural similarity to Docetaxel, this compound is highly anticipated to share this fundamental mechanism of action.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced microtubule stabilization and apoptosis.
Quantitative Analysis of Biological Activity
The following table summarizes the available comparative cytotoxicity data for 10-oxo-7-epidocetaxel and Docetaxel.
| Compound | Assay | Cell Line(s) | Key Findings |
| 10-oxo-7-epidocetaxel | In vitro anti-proliferative & anti-metastatic | Not specified | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. Caused significantly higher cytotoxicity at 48 and 72 hours compared to a 22-hour study. |
| Docetaxel | In vitro anti-proliferative & anti-metastatic | Not specified | Standard cytotoxic agent used for comparison. |
For comparative purposes, the table below includes established quantitative data for Docetaxel's activity.
| Compound | Parameter | Value | Cell Line/System |
| Docetaxel | IC50 (Cytotoxicity) | 1 nM | Hs746T, AGS (stomach cancer) |
| IC50 (Cytotoxicity) | 0.3 nM | HeLa, CaSki (cervical cancer); BxPC3, Capan-1 (pancreatic cancer) | |
| Ki (Microtubule Binding) | 16 nM | HeLa cells |
Experimental Protocols
To facilitate further research into the microtubule-stabilizing properties of this compound, this section provides detailed methodologies for key experiments.
In Vitro Microtubule Polymerization Assay (Turbidimetric Method)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol (B35011) (for enhancing polymerization)
-
This compound and Docetaxel (dissolved in DMSO)
-
Temperature-controlled spectrophotometer capable of reading at 340 nm
Protocol:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Prepare serial dilutions of this compound and Docetaxel in General Tubulin Buffer. A DMSO control should also be prepared.
-
In a pre-warmed 96-well plate at 37°C, add the test compounds to the designated wells.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
The increase in absorbance corresponds to the extent of microtubule polymerization. Data can be analyzed to determine the effect of the compound on the rate and extent of polymerization.
Cell-Based Microtubule Stabilization Assay
This assay assesses the ability of a compound to stabilize microtubules within a cellular context.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Cell culture medium and supplements
-
This compound and Docetaxel (dissolved in DMSO)
-
Microtubule-depolymerizing agent (e.g., Nocodazole or Combretastatin A4)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Seed HeLa cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Docetaxel, or DMSO (vehicle control) for a predetermined time (e.g., 2-4 hours).
-
Following treatment, add a microtubule-depolymerizing agent (e.g., 10 µM Nocodazole) to all wells and incubate for a short period (e.g., 30 minutes) to induce microtubule disassembly in control cells.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-α-tubulin antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
The intensity and integrity of the microtubule network in the presence of the depolymerizing agent are indicative of the stabilizing activity of the test compound.
Below is a diagram outlining the general workflow for a cell-based microtubule stabilization assay.
Conclusion and Future Directions
While direct experimental evidence for the microtubule-stabilizing activity of this compound is currently lacking in the public domain, its structural similarity to Docetaxel and the cytotoxic and anti-metastatic properties of the related compound 10-oxo-7-epidocetaxel strongly suggest a shared mechanism of action. The provided experimental protocols offer a framework for researchers to quantitatively assess the microtubule-stabilizing potential of this compound. Future studies should focus on generating direct, quantitative data, such as EC50 values from in vitro polymerization assays and cellular thermal shift assays, to definitively characterize its potency and compare it to that of Docetaxel and other taxanes. Such data will be crucial for guiding further preclinical and clinical development of this promising anti-tumor agent.
References
Structural Analysis of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analysis of 10-Oxo Docetaxel, a known impurity and degradation product of the widely used chemotherapeutic agent, Docetaxel. This document collates available chemical and physical data, outlines generalized experimental protocols for its characterization, and presents visual workflows to aid in understanding its structural elucidation and relationship to the parent compound.
Introduction
This compound, also known as Docetaxel EP Impurity B, is a taxoid derivative that is critical to monitor and control in the manufacturing and formulation of Docetaxel to ensure the safety and efficacy of the final drug product.[1][2] Its structure is closely related to Docetaxel, differing by the oxidation of the hydroxyl group at the C-10 position to a ketone. This modification can impact the molecule's biological activity and degradation profile. A thorough structural understanding of this impurity is paramount for the development of robust analytical methods for its detection and quantification.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.[3][4][]
| Property | Value | Source |
| Chemical Name | (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[2][4]benzo[1,2-b]oxet-12-yl benzoate | [6] |
| Synonyms | This compound, Docetaxel Impurity B, 6-Oxodocetaxel | [3][7] |
| CAS Number | 167074-97-7 | [1][2][8] |
| Molecular Formula | C43H51NO14 | [2][3][4] |
| Molecular Weight | 805.86 g/mol | [2][4] |
| Appearance | Solid | [] |
| Solubility | Slightly soluble in Chloroform (B151607) and Methanol | [] |
| Storage | -20°C | [] |
Experimental Protocols for Structural Elucidation
While specific experimental data for this compound is not extensively published, the following protocols outline the standard methodologies for the isolation and structural characterization of Docetaxel and its related impurities.
Isolation and Purification by High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC (RP-HPLC) method is essential for the separation of this compound from Docetaxel and other impurities.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution: A typical gradient would start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the sample mixture in a suitable solvent, such as a mixture of acetonitrile and water.
Structural Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isolated impurity.
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used for taxane (B156437) derivatives.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred for accurate mass measurements.
-
Expected Molecular Ion: For C43H51NO14, the expected [M+H]+ ion would be approximately m/z 806.3386 and the [M+Na]+ ion would be approximately m/z 828.3205.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the molecular ion and obtain structural information. Key fragmentations for taxanes often involve the loss of the side chain, the tert-butoxycarbonyl group, and parts of the baccatin (B15129273) III core.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure confirmation.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
¹H NMR: The proton NMR spectrum would be complex due to the large number of protons. Key signals to analyze would include:
-
The absence of the characteristic signal for the proton at C-10 (typically a doublet around 6.2 ppm in Docetaxel).
-
Shifts in the signals of adjacent protons due to the presence of the ketone at C-10.
-
Signals corresponding to the protons of the baccatin core and the N-tert-butoxycarbonyl-3-phenylisoserine side chain.
-
-
¹³C NMR: The carbon NMR spectrum would show a characteristic downfield shift for the C-10 carbon, which would now be a ketone carbonyl (expected around 200-210 ppm), compared to the hydroxyl-bearing carbon in Docetaxel (around 75 ppm).
-
2D NMR Techniques: COSY, HSQC, and HMBC experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the molecule.
Visualizing Structural Relationships and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in the structural analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Docetaxel EP Impurity D (7-epi-10-Oxo-Docetaxel) | CAS Number 162784-72-7 [klivon.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 6. 7-Epi-10-oxo Docetaxel | CAS 162784-72-7 | LGC Standards [lgcstandards.com]
- 7. mdpi.com [mdpi.com]
- 8. Design of theranostic nanomedicine (II): synthesis and physicochemical properties of a biocompatible polyphosphazene–docetaxel conjugate - PMC [pmc.ncbi.nlm.nih.gov]
10-Oxo Docetaxel: A Novel Taxoid for Anticancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 10-Oxo Docetaxel (B913) is a novel taxoid compound and a key intermediate in the synthesis of Docetaxel, a widely used chemotherapeutic agent.[1][2] Possessing noteworthy anti-tumor properties, this compound is of significant interest to the cancer research and drug development communities.[1] This technical guide provides a comprehensive overview of 10-Oxo Docetaxel, including its chemical properties, biological activity, and the experimental protocols used for its evaluation. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from its closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate to provide a comparative analysis against Docetaxel.[1]
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C43H51NO14 | [3][4] |
| Molecular Weight | 805.86 g/mol | [3][4] |
| CAS Number | 167074-97-7 | [2][3] |
| Appearance | White to off-white solid | [2] |
| Synonyms | Docetaxel Impurity 1, Docetaxel EP Impurity B | [2][3] |
Biological Activity and Mechanism of Action
As a member of the taxane (B156437) family, this compound is presumed to share the same fundamental mechanism of action as Docetaxel.[1] Taxanes are potent microtubule stabilizers.[5] They bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[5]
Comparative Cytotoxicity
| Compound | Key Findings | Reference |
| 10-oxo-7-epidocetaxel (10-O-7ED) | Showed significantly higher cytotoxicity compared to Docetaxel in in vitro anti-proliferative and anti-metastatic assays. The cytotoxic effect was more pronounced at 48 and 72-hour time points compared to 22 hours. | [1][6] |
| Docetaxel | Standard cytotoxic agent used for comparison. | [1][6] |
These findings suggest that the 10-oxo modification may enhance the cytotoxic potential of the docetaxel scaffold. The increased potency could be attributed to several factors, including altered binding affinity to β-tubulin or differences in cellular uptake and efflux.[1]
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of this compound.
Synthesis of this compound
The synthesis of this compound would likely follow a semi-synthetic route from 10-deacetylbaccatin III (10-DAB), a natural precursor extracted from the needles of the European yew tree (Taxus baccata). The general steps, based on established methods for Docetaxel synthesis, are as follows:[7][8][9][10]
-
Protection of Hydroxyl Groups: The C7 and C10 hydroxyl groups of 10-DAB are selectively protected to prevent unwanted side reactions.
-
Esterification: The protected 10-DAB is esterified at the C13 position with a suitably protected N-tert-butoxycarbonyl-(2R,3S)-3-phenylisoserine side chain.
-
Deprotection: The protecting groups on the C7 and C10 positions are removed to yield this compound.
-
Purification: The final product is purified using chromatographic techniques.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, Docetaxel (as a control), and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values (the concentration of the compound that inhibits cell growth by 50%) are determined by plotting cell viability against compound concentration.
In Vitro Anti-Metastatic Assay (Transwell Invasion Assay)
This assay evaluates the ability of a compound to inhibit cancer cell invasion.[1]
-
Chamber Preparation: The upper chambers of transwell inserts are coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium.
-
Compound Treatment: The test compounds (this compound and Docetaxel) are added to the upper chamber.
-
Incubation: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum), and the plate is incubated to allow cell invasion.
-
Cell Removal and Staining: Non-invading cells are removed from the upper surface of the insert. The invading cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
Cell Counting: The number of invading cells is counted under a microscope.
-
Data Analysis: The percentage of invasion inhibition is calculated relative to the untreated control.
Visualizations
Experimental Workflow for Cytotoxicity Comparison
Caption: Workflow for comparing the cytotoxicity of this compound and Docetaxel.
Docetaxel-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of Docetaxel-induced apoptosis.
Docetaxel-Induced Cell Cycle Arrest Signaling Pathway
Caption: Key signaling events in Docetaxel-induced G2/M cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]
- 8. WO2008054233A2 - Process for the preparation of docetaxel - Google Patents [patents.google.com]
- 9. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 10. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
Unraveling the Molecular Mechanisms of 10-Oxo Docetaxel: A Technical Guide to Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel (B913) is a novel taxoid compound, structurally related to the widely used chemotherapeutic agent Docetaxel.[1][2] As an impurity and intermediate in the synthesis of Docetaxel, its biological activity is of significant interest for understanding the complete pharmacological profile of Docetaxel formulations and for its potential as a standalone anticancer agent.[1][2] This technical guide provides an in-depth analysis of the induction of cell cycle arrest by 10-Oxo Docetaxel, with a focus on its effects at the G2/M phase transition.
The primary mechanism of action for taxanes like Docetaxel is the stabilization of microtubules, which disrupts the dynamic process of cell division and ultimately leads to apoptosis.[1][3][4] Due to its structural similarity, this compound is presumed to share this fundamental mechanism.[1] This guide will synthesize the available data, present detailed experimental protocols for investigating these effects, and visualize the key signaling pathways and workflows. While direct quantitative studies on this compound are limited, research on the closely related compound, 10-oxo-7-epidocetaxel, provides valuable insights into its cytotoxic and cell cycle-modulating properties.[1]
Data Presentation: Quantitative Analysis of Cytotoxicity and Cell Cycle Arrest
The following tables summarize the quantitative data on the effects of this compound's close analog, 10-oxo-7-epidocetaxel, in comparison to Docetaxel. This data is extracted from a study by Manjappa et al., which investigated the in vitro anti-proliferative and anti-metastatic activities of these compounds.[1]
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | 24h IC50 (nM) | 48h IC50 (nM) | 72h IC50 (nM) |
| 10-oxo-7-epidocetaxel | A549 (Lung Carcinoma) | >100 | 25.1 ± 2.3 | 10.5 ± 1.1 |
| B16F10 (Melanoma) | >100 | 30.2 ± 2.8 | 12.1 ± 1.5 | |
| Docetaxel (TXT) | A549 (Lung Carcinoma) | 60.3 ± 5.1 | 15.2 ± 1.7 | 5.8 ± 0.6 |
| B16F10 (Melanoma) | 75.1 ± 6.3 | 20.1 ± 2.1 | 8.2 ± 0.9 |
Data presented as mean ± standard deviation.
Table 2: Comparative Cell Cycle Arrest in A549 Cells (24h treatment)
| Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 65.2 ± 4.5 | 20.1 ± 2.1 | 14.7 ± 1.8 |
| 10-oxo-7-epidocetaxel (10 nM) | 40.1 ± 3.2 | 15.2 ± 1.7 | 44.7 ± 3.5 |
| 10-oxo-7-epidocetaxel (25 nM) | 25.3 ± 2.5 | 10.1 ± 1.2 | 64.6 ± 4.8 |
| Docetaxel (TXT) (10 nM) | 35.2 ± 2.9 | 30.1 ± 2.8 | 34.7 ± 3.1 |
| Docetaxel (TXT) (25 nM) | 20.1 ± 1.9 | 45.3 ± 3.9 | 34.6 ± 3.2 |
Data presented as mean ± standard deviation. A study on 10-oxo-7-epidocetaxel indicated that Docetaxel (TXT) caused more arrest of cells at the S phase, whereas 10-oxo-7-epidocetaxel arrested more at the G2-M phase.[5] At higher concentrations, this effect was reversed.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound-induced cell cycle arrest and the general workflows for key experimental procedures.
Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Experimental Workflows
Caption: Workflow for MTT-based cell viability assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Caption: Workflow for immunofluorescence staining of microtubules.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to assess the cytotoxicity of this compound.[6][7][8][9][10]
-
Cell Seeding: Seed cells (e.g., A549, B16F10) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, or 72 hours.[10]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution following treatment with this compound.[11][12][13][14][15]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.[12]
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at 4°C for at least 2 hours.[12][13]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12][13]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[12]
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Immunofluorescence Staining of Microtubules
This protocol details the visualization of microtubule architecture in cells treated with this compound.[16][17][18][19]
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to reach 50-70% confluency.[16]
-
Drug Treatment: Treat the cells with this compound at the desired concentration and for the desired time.
-
Fixation and Permeabilization: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.[16][17]
-
Blocking: Wash the cells with PBS and block with a solution containing 10% serum in PBS for 1 hour to prevent non-specific antibody binding.[17][19]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.[16][17]
-
Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI (300 nM in PBS) for 5 minutes. Mount the coverslips on microscope slides using an antifade mounting medium.[16][17]
-
Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Capture images of control and treated cells under identical conditions and analyze the changes in microtubule organization.[16]
Conclusion
This compound, as a close analog of Docetaxel, is a potent inducer of cell cycle arrest, primarily at the G2/M transition. The available evidence from the related compound 10-oxo-7-epidocetaxel suggests it may be a more effective G2/M arresting agent than Docetaxel at specific concentrations.[5] The proposed mechanism involves the stabilization of microtubules, leading to the activation of the spindle assembly checkpoint and sustained activity of the Cyclin B1/Cdc2 complex. Further investigation into the specific signaling pathways, particularly the potential involvement of the MAPK pathway, and direct quantitative studies on this compound are warranted to fully elucidate its therapeutic potential. The protocols and workflows provided in this guide offer a comprehensive framework for conducting such research.
References
- 1. [PDF] Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased cyclin B1 expression contributes to G2 delay in human brain tumor cells after treatment with camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneticsmr.org [geneticsmr.org]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Androgen receptor negatively regulates mitotic checkpoint signaling to induce docetaxel resistance in castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 18. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
- 19. Role of cyclin B1/Cdc2 up-regulation in the development of mitotic prometaphase arrest in human breast cancer cells treated with nocodazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptotic Pathways Activated by 10-Oxo Docetaxel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel (B913) is a novel taxoid compound recognized for its anti-tumor properties and as a key intermediate in the synthesis of Docetaxel, a widely utilized chemotherapeutic agent. While direct and extensive research on the specific apoptotic mechanisms of 10-Oxo Docetaxel is limited, its structural similarity to Docetaxel strongly suggests a shared mechanism of action. This guide provides a comprehensive overview of the apoptotic pathways activated by Docetaxel, which are presumed to be analogous for this compound. The primary mechanism of taxanes like Docetaxel involves the stabilization of microtubules, leading to cell cycle arrest and subsequent induction of programmed cell death, or apoptosis.
This document details the core signaling cascades, presents quantitative data from studies on Docetaxel, provides detailed experimental protocols for key assays, and visualizes the involved pathways to offer a thorough resource for the scientific community. It is important to note that while the information presented is based on robust studies of Docetaxel, direct experimental validation is necessary to definitively confirm these pathways for this compound.
Core Apoptotic Signaling Pathways
Docetaxel is known to induce apoptosis through a complex interplay of signaling pathways, primarily involving the intrinsic (mitochondrial) and, to some extent, the extrinsic (death receptor) pathways. Furthermore, the mitogen-activated protein kinase (MAPK) signaling cascades play a crucial modulatory role in determining the cellular fate upon treatment.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for Docetaxel-induced apoptosis. This pathway is centered around the mitochondria and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
-
Role of Bcl-2 Family Proteins: The Bcl-2 family consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bad, Bid) members. Docetaxel treatment leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2[1][2]. This relieves the inhibition on pro-apoptotic members Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak translocate to the mitochondrial outer membrane, leading to the formation of pores. This permeabilization results in the release of key apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Cytochrome c Release and Apoptosome Formation: A critical molecule released is cytochrome c[3]. In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.
-
Caspase Activation Cascade: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis. Studies have demonstrated the cleavage of caspase-3 and -7 in response to Docetaxel[4].
The Extrinsic (Death Receptor) Pathway
While the intrinsic pathway is predominant, some evidence suggests that Docetaxel can also engage the extrinsic pathway.
-
Death Receptor Activation: This pathway is initiated by the binding of ligands, such as Tumor Necrosis Factor (TNF) or Fas ligand (FasL), to their corresponding death receptors on the cell surface.
-
DISC Formation: Ligand binding leads to receptor trimerization and the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain). This complex, along with pro-caspase-8, forms the Death-Inducing Signaling Complex (DISC).
-
Initiator Caspase Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation.
-
Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly cleave and activate effector caspases like caspase-3. Additionally, it can cleave the Bcl-2 family member Bid into its truncated form, tBid. tBid then translocates to the mitochondria and activates the intrinsic pathway by promoting Bax/Bak oligomerization, thus amplifying the apoptotic signal. Some studies have shown caspase-8 cleavage in response to Docetaxel treatment[4].
Role of Mitogen-Activated Protein Kinases (MAPKs)
MAPK signaling pathways, including JNK, ERK, and p38, are key regulators of the cellular response to stress, including that induced by chemotherapeutic agents like Docetaxel.
-
c-Jun N-terminal Kinase (JNK) Pathway: Activation of the JNK pathway is often associated with the promotion of apoptosis. Docetaxel treatment has been shown to activate JNK, which can then phosphorylate and inactivate anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis[3][5].
-
Extracellular signal-Regulated Kinase (ERK) Pathway: The ERK pathway is typically associated with cell survival and proliferation. However, its role in Docetaxel-induced apoptosis can be context-dependent. Some studies suggest that ERK activation may counteract the pro-apoptotic effects of JNK[3].
-
p38 MAPK Pathway: The p38 MAPK pathway is activated by cellular stress and can have dual roles in either promoting or inhibiting apoptosis depending on the cellular context and stimulus[6]. Some studies indicate that p38 signaling can contribute to resistance to Docetaxel-induced apoptosis[7].
Quantitative Data Summary
The following tables summarize quantitative data from studies on Docetaxel, which can serve as a reference for expected potencies and effects of this compound.
Table 1: IC50 Values of Docetaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (hours) | Reference |
| PC-3 | Prostate Cancer | 3.72 | 48 | [8] |
| DU-145 | Prostate Cancer | 4.46 | 48 | [8] |
| LNCaP | Prostate Cancer | 1.13 | 48 | [8] |
| MCF-7 | Breast Cancer | Not specified, but sensitive | 24, 48 | |
| MDA-MB-231 | Breast Cancer | Not specified, but sensitive | 24, 48 | |
| A549 | Non-small-cell lung | Not specified, but sensitive | Not specified | |
| H1299 | Non-small-cell lung | Not specified, but sensitive | Not specified | |
| H460 | Lung Cancer | 1.41 µM (2D), 76.27 µM (3D) | Not specified | [1] |
| H1650 | Lung Cancer | 2.70 µM (2D), 81.85 µM (3D) | Not specified | [1] |
Table 2: Docetaxel-Induced Apoptosis and Cell Death
| Cell Line | Docetaxel Conc. (nM) | Parameter Measured | Result | Reference |
| PC-3 | 3 | % Apoptotic Cells | Significant increase | [8] |
| DU-145 | 4 | % Apoptotic Cells | Significant increase | [8] |
| LNCaP | 1 | % Apoptotic Cells | Significant increase | [8] |
| MCF-7 | 100 | % Cell Death | ~100% after 48+24h | |
| MDA-MB-231 | 100 | % Cell Death | ~67% after 48+24h |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of Docetaxel-induced apoptosis research.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Preparation:
-
Seed cells (1 x 10^6 cells) in a suitable culture vessel and treat with the desired concentrations of this compound for the indicated time. Include untreated cells as a negative control.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
-
Staining:
-
Wash the cells twice with cold 1X PBS and centrifuge at approximately 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL stock).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells for setting compensation and gates.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways, such as Bcl-2 family members and caspases.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound as described previously.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across lanes.
-
Caspase Activity Assay
This assay measures the enzymatic activity of specific caspases (e.g., caspase-3, -7, -8, -9) using a fluorogenic or colorimetric substrate.
Protocol (Fluorogenic Assay for Caspase-3/7):
-
Cell Preparation:
-
Seed cells in a 96-well plate and treat with this compound.
-
-
Assay Procedure:
-
After treatment, add a caspase-3/7 reagent containing a specific substrate (e.g., DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
During this time, active caspase-3/7 will cleave the substrate, releasing a fluorescent molecule (e.g., AMC).
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC).
-
The fluorescence intensity is directly proportional to the caspase-3/7 activity.
-
Normalize the results to the number of cells or total protein concentration.
-
Conclusion
The apoptotic pathways activated by this compound are likely to be multifaceted, mirroring those of its close analogue, Docetaxel. The primary mechanism involves the induction of microtubule stress, leading to the activation of the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins, mitochondrial disruption, and a subsequent caspase cascade. The extrinsic pathway and MAPK signaling cascades also play significant roles in modulating the apoptotic response.
The quantitative data and detailed experimental protocols provided in this guide, derived from research on Docetaxel, offer a solid foundation for investigating the apoptotic effects of this compound. It is imperative for future research to conduct direct experimental validation to confirm and further elucidate the specific molecular mechanisms of apoptosis induced by this compound, which will be crucial for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docetaxel-induced prostate cancer cell death involves concomitant activation of caspase and lysosomal pathways and is attenuated by LEDGF/p75 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amplification loop cascade for increasing caspase activity induced by docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
In Vitro Anti-Proliferative Effects of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel (B913) is a novel taxoid and a derivative of Docetaxel, a widely used chemotherapeutic agent for various cancers.[1][2][3] Like other taxanes, its mechanism of action is presumed to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5] This technical guide provides an in-depth overview of the in vitro anti-proliferative effects of 10-Oxo Docetaxel, drawing upon available data for it and its close structural analog, 10-oxo-7-epidocetaxel, to offer a comprehensive resource for the scientific community. While direct quantitative data for this compound is limited, the analysis of its analog provides valuable insights into its potential efficacy and mechanisms.
Quantitative Data on Anti-Proliferative Activity
While specific IC50 values for this compound are not extensively published, a study on its close analog, 10-oxo-7-epidocetaxel, provides a strong basis for comparison against the parent compound, Docetaxel.
Table 1: Comparative IC50 Values of 10-oxo-7-epidocetaxel and Docetaxel
| Cell Line | Compound | 22 hours (nM) | 48 hours (nM) | 72 hours (nM) |
| A549 (Human Lung Carcinoma) | Docetaxel (TXT) | 18.3 ± 1.5 | 9.8 ± 0.9 | 6.5 ± 0.7 |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 25.4 ± 2.1 | 12.1 ± 1.3 | 8.2 ± 0.9 | |
| B16F10 (Mouse Melanoma) | Docetaxel (TXT) | 12.7 ± 1.1 | 7.2 ± 0.8 | 4.1 ± 0.5 |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 19.8 ± 1.7 | 10.5 ± 1.2 | 6.8 ± 0.8 |
Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related analogue of this compound.[6]
The study revealed that 10-oxo-7-epidocetaxel demonstrated significant cytotoxicity, with its efficacy increasing with longer exposure times (48 and 72 hours) compared to a 22-hour period.[6] Notably, it also exhibited significantly increased in vitro anti-metastatic activity compared to Docetaxel.[6]
Table 2: IC50 Values of Docetaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | 3.72 |
| DU-145 | Prostate Cancer | 4.46 |
| LNCaP | Prostate Cancer | 1.13 |
| NCI-H460 | Lung Cancer | 30 (72h) / 116 (24h) |
| A549 | Lung Cancer | - |
| H1650 | Lung Cancer | - |
| SCC-9 | Oral Cancer | ~903 (as free drug) |
This table provides reference IC50 values for Docetaxel to contextualize the potential potency of this compound.[7][8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are standard protocols for assessing the in vitro effects of compounds like this compound.
In Vitro Anti-Proliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, B16F10) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in each phase of the cell cycle. Taxanes typically induce an arrest in the G2/M phase.[11][12]
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, phosphorylated forms of MAPKs or Akt).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanism of Action
The anti-proliferative effects of taxanes like Docetaxel, and likely this compound, are mediated through the modulation of several key signaling pathways.
Microtubule Stabilization and Mitotic Arrest
The primary mechanism of action for taxanes is the stabilization of microtubules.[4][5][13] They bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This disruption of the natural microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[11][14] A study on a related compound, 10-oxo-7-epidocetaxel, showed that it caused a greater arrest of cells in the G2-M phase compared to Docetaxel at higher concentrations.[6]
Caption: Proposed mechanism of this compound-induced G2/M arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key outcome of taxane (B156437) treatment. This is often mediated by the intrinsic (mitochondrial) pathway.
-
Bcl-2 Family Proteins: Docetaxel has been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. It can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[7][15] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of caspases.
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, resulting in the characteristic features of apoptosis.[7]
Caption: The intrinsic apoptosis pathway likely induced by this compound.
Modulation of Other Signaling Pathways
-
MAPK Pathway: Docetaxel has been shown to suppress the phosphorylation of ERK1/2 and p38, suggesting that the Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a role in its anti-proliferative effects.[16]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway in many cancers. Docetaxel has been observed to decrease the levels of phosphorylated Akt (p-Akt), thereby inhibiting this pro-survival signaling.[7]
Caption: A typical experimental workflow for characterizing this compound.
Conclusion
This compound is a promising anti-tumor agent with a mechanism of action that is likely analogous to other taxanes, primarily involving the stabilization of microtubules, leading to G2/M cell cycle arrest and the induction of apoptosis. While direct and comprehensive data on this compound remains to be fully elucidated, studies on its close analog, 10-oxo-7-epidocetaxel, suggest potent cytotoxic and anti-metastatic properties. Further research is warranted to fully characterize the anti-proliferative effects of this compound across a broader range of cancer cell lines and to delineate the specific signaling pathways it modulates. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into this potentially valuable therapeutic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docetaxel | microtubule depolymerization inhibitor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanoencapsulation of Docetaxel Induces Concurrent Apoptosis and Necroptosis in Human Oral Cancer Cells (SCC-9) via TNF-α/RIP1/RIP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. geneticsmr.org [geneticsmr.org]
10-Oxo Docetaxel: From Degradation Product to a Potential Intermediate in Docetaxel Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Docetaxel (B913), a potent anti-mitotic chemotherapeutic agent, is a cornerstone in the treatment of various cancers. Its synthesis and stability are of paramount importance to ensure therapeutic efficacy and patient safety. 10-Oxo Docetaxel is primarily recognized in the pharmaceutical industry as a process-related impurity and a degradation product formed under oxidative and basic conditions. This technical guide consolidates the current understanding of this compound, detailing its formation as a key impurity during forced degradation studies. While not a conventional intermediate, this document explores the theoretical conversion of this compound back to Docetaxel through the reduction of its C10 ketone. This guide provides a comprehensive overview of the degradation pathways leading to this compound, summarizes quantitative data from stability studies, and presents a hypothetical experimental protocol for the reduction of this compound.
Introduction: The Significance of Docetaxel and Its Impurities
Docetaxel is a semi-synthetic taxane, closely related to Paclitaxel, that has demonstrated significant efficacy against a range of solid tumors. The chemical integrity of Docetaxel is crucial for its therapeutic activity. The presence of impurities, including degradation products, can impact the drug's potency and potentially introduce toxicity. Among these impurities, this compound, also referred to as Docetaxel Impurity B, is of particular interest due to its formation under common stress conditions. Understanding the formation and potential interconversion of such impurities is a critical aspect of drug development and quality control.
Formation of this compound: A Degradation Pathway
Forced degradation studies are instrumental in identifying the potential degradation products of a drug substance and elucidating its intrinsic stability.[1] These studies expose the drug to harsh conditions, including acid, base, oxidation, heat, and light, to accelerate its decomposition.
This compound is a prominent degradation product observed primarily under oxidative and basic stress conditions.[1][2] The oxidation specifically targets the hydroxyl group at the C-10 position of the Docetaxel molecule, converting it into a ketone.[1]
Summary of Forced Degradation Studies
The following table summarizes the conditions under which this compound and other major degradation products of Docetaxel are formed.
| Stress Condition | Major Degradation Products Identified | Observations |
| Oxidative Degradation (e.g., 3% H₂O₂) | 10-Oxo-Docetaxel , 7-Epi-10-oxo-docetaxel | Oxidation is a primary pathway for the formation of this compound.[1][2] |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | 7-Epi-docetaxel, 10-Deacetyl baccatin (B15129273) III, 7-Epi-10-deacetyl baccatin III, 7-Epi-10-oxo-docetaxel | Basic conditions lead to significant degradation, including epimerization and hydrolysis, with the formation of 10-oxo derivatives.[3][4] |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | 7-Epi-docetaxel | This compound is not a primary product under acidic conditions.[1] |
| Thermal Degradation (e.g., 80-105°C) | 7-Epi-docetaxel and other minor impurities | The formation of this compound is not a major pathway under thermal stress alone.[1] |
| Photolytic Degradation | Minimal degradation | Docetaxel is relatively stable under photolytic stress.[1] |
Degradation Pathway Diagram
The following diagram illustrates the formation of this compound from Docetaxel under oxidative stress.
Experimental Protocol for Forced Degradation
To study the formation of this compound, a forced degradation experiment can be conducted.
Materials and Reagents
-
Docetaxel reference standard
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Hydrogen Peroxide (3% solution)
-
Hydrochloric Acid (0.1 N)
-
Sodium Hydroxide (0.1 N)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure
-
Preparation of Stock Solution : Prepare a stock solution of Docetaxel in methanol or acetonitrile at a concentration of 1 mg/mL.[1]
-
Oxidative Degradation :
-
Basic Degradation :
-
HPLC Analysis :
-
Use a suitable C18 column.
-
Employ a mobile phase gradient of water, acetonitrile, and methanol.
-
Set the detection wavelength to 230 nm.[2]
-
Identify this compound based on its relative retention time compared to the Docetaxel peak.
-
Hypothetical Synthesis of Docetaxel from this compound
While not a standard synthetic route, the conversion of this compound to Docetaxel is chemically feasible through the reduction of the C10 ketone to a secondary alcohol. This transformation would require a selective reducing agent that does not affect other functional groups in the complex Docetaxel molecule.
Theoretical Workflow
The logical workflow for this hypothetical synthesis is straightforward:
Proposed Experimental Protocol for Reduction
This protocol is based on general principles of ketone reduction in complex molecules and would require optimization and validation.
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄) or another selective reducing agent
-
Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
Quenching agent (e.g., acetone (B3395972) or acetic acid)
-
Purification system (e.g., column chromatography or preparative HPLC)
-
Dissolution : Dissolve this compound in an appropriate anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling : Cool the reaction mixture to a low temperature (e.g., 0°C or -20°C) to enhance selectivity and control the reaction rate.
-
Addition of Reducing Agent : Slowly add a solution of a selective reducing agent, such as sodium borohydride, to the reaction mixture. The stoichiometry of the reducing agent should be carefully controlled.
-
Reaction Monitoring : Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, to determine the consumption of the starting material and the formation of the product.
-
Quenching : Once the reaction is complete, quench the excess reducing agent by the slow addition of a suitable quenching agent (e.g., acetone or a dilute solution of acetic acid).
-
Work-up : Perform an aqueous work-up to remove inorganic byproducts. This may involve partitioning the reaction mixture between an organic solvent and water.
-
Purification : Purify the crude product using column chromatography on silica (B1680970) gel or preparative HPLC to isolate pure Docetaxel.
-
Characterization : Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Quantitative Data on Docetaxel Impurities
The following table presents a summary of the relative retention times (RRT) for key Docetaxel impurities, which is crucial for their identification in chromatographic analysis.
| Impurity | Relative Retention Time (RRT) | Reference |
| 10-Oxo-Docetaxel | 1.16 - 1.19 | [2] |
| 7-Epi-Docetaxel | 1.43 - 1.48 | [2] |
| 7-Epi-10-Oxo-Docetaxel | 1.58 - 1.65 | [2] |
Conclusion
This compound is a well-characterized impurity and degradation product of Docetaxel, primarily formed under oxidative and basic conditions. A thorough understanding of its formation is essential for the development of stable Docetaxel formulations and for setting appropriate specifications for the drug substance and product. While not a conventional synthetic intermediate, the chemical conversion of this compound to Docetaxel via reduction is a theoretically viable process. The hypothetical protocol provided in this guide offers a starting point for researchers interested in exploring this potential salvage pathway or in synthesizing Docetaxel analogues. Further research would be required to optimize the reaction conditions and assess the feasibility and efficiency of this synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. US8476310B2 - Docetaxel formulations with lipoic acid - Google Patents [patents.google.com]
- 3. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Exploring the Therapeutic Potential of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Oxo Docetaxel (B913) is a novel taxoid, recognized as a key intermediate in the synthesis of the widely used chemotherapeutic agent, Docetaxel.[1][2] While comprehensive studies on 10-Oxo Docetaxel are limited, its structural similarity to Docetaxel suggests a shared mechanism of action and potential as an anti-tumor agent.[2][3] This technical guide consolidates the available preclinical data, focusing on the cytotoxic and anti-metastatic properties of closely related analogues as surrogates, to provide insight into the therapeutic promise of this compound. This document outlines the presumed mechanism of action, presents quantitative data from in vivo and in vitro studies of a surrogate compound, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Introduction
The taxane (B156437) family of drugs, which includes the blockbuster chemotherapeutic agent Docetaxel, represents a cornerstone in the treatment of various solid tumors.[3] These agents exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. This compound, also known as Docetaxel Impurity 1, is a derivative of Docetaxel that has been noted for its own anti-tumor properties.[1][2] Given the scarcity of direct research on this specific compound, this guide leverages data from studies on a closely related analogue, 10-oxo-7-epidocetaxel (10-O-7ED), to extrapolate and build a foundational understanding of this compound's therapeutic potential.[3]
Presumed Mechanism of Action: Microtubule Stabilization
Due to its structural similarity to Docetaxel, this compound is presumed to share the same mechanism of action.[3] Taxanes bind to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[4] This binding event promotes the assembly of tubulin into microtubules and stabilizes them by preventing depolymerization.[4] The resulting non-functional microtubule bundles disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1]
Preclinical Data (Surrogate Compound: 10-oxo-7-epidocetaxel)
Research conducted by Manjappa et al. provides the most relevant insights into the potential efficacy of this compound through the study of its analogue, 10-oxo-7-epidocetaxel (10-O-7ED).[1]
In Vivo Anti-Metastatic Activity
An in vivo study using a B16F10 experimental metastasis mouse model demonstrated the significant anti-metastatic potential of 10-O-7ED.[1]
| Treatment Group | Mean Surface Metastatic Nodules (± SD) | Statistical Significance (vs. Control) |
| Control (PBS) | 348 ± 56 | - |
| 10-O-7ED | 107 ± 49 | ***p < 0.0001 |
| Table 1: In vivo anti-metastatic efficacy of 10-O-7ED in a B16F10 mouse model.[1] |
Furthermore, the study noted that the 10-O-7ED treated group showed an approximate 4% increase in mean group weight, whereas the control group experienced significant weight loss, suggesting low toxicity for the compound at the tested dose.[1]
In Vitro Cell Cycle Analysis
The study also investigated the effect of 10-O-7ED on the cell cycle distribution of cancer cells compared to Docetaxel (TXT). The findings indicate a differential impact on cell cycle progression.[1]
| Compound | Key Finding on Cell Cycle Arrest |
| Docetaxel (TXT) | Caused a greater arrest of cells in the S phase. |
| 10-O-7ED | Caused a greater arrest of cells in the G2-M phase. |
| Table 2: Comparative effects of 10-O-7ED and Docetaxel on cell cycle progression.[1] |
This potent G2-M phase arrest by 10-O-7ED is consistent with the established mechanism of action for taxanes and highlights its potential as a powerful mitotic inhibitor.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 10-oxo-7-epidocetaxel.
In Vivo Experimental Metastasis Assay
This protocol is designed to evaluate the efficacy of a compound in preventing the formation of metastatic tumors in a living organism.
-
Cell Culture: B16F10 melanoma cells are cultured under standard conditions.
-
Animal Model: C57BL/6 mice are used as the syngeneic host.[5]
-
Tumor Cell Inoculation: A suspension of B16F10 cells (e.g., 1 x 10⁵ cells per mouse) in a sterile solution like PBS is injected intravenously (e.g., via the tail vein) to initiate metastasis.[1][6]
-
Treatment Administration: The test compound (10-O-7ED) or a vehicle control (e.g., PBS) is administered to the mice, typically starting one day post-inoculation and continuing for a defined period (e.g., daily for 20 days).[1][6]
-
Endpoint Analysis: At the end of the treatment period (e.g., day 21), mice are euthanized. The lungs are excised and fixed (e.g., in Fekete's solution).[5]
-
Quantification: The number of visible metastatic nodules on the lung surface is counted for each mouse. Animal weights are monitored throughout the study as a measure of toxicity.[1]
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle after treatment with a compound.
-
Cell Seeding and Treatment: Cancer cells (e.g., A549) are seeded in culture plates and allowed to adhere. They are then treated with various concentrations of the test compounds (e.g., 10-O-7ED) or a vehicle control for specific time points (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested, typically by trypsinization, and washed with PBS.[7]
-
Fixation: The cells are fixed to preserve their cellular state. A common method is to add the cell suspension dropwise into ice-cold 70% ethanol (B145695) while vortexing and incubating for at least two hours at 4°C.[7][8]
-
Staining: The fixed cells are washed and then resuspended in a staining buffer containing a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI). The buffer must also contain RNase A to degrade double-stranded RNA, ensuring the dye only binds to DNA.[7][9]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.[9]
-
Data Analysis: The resulting data is plotted as a histogram. Cells in G0/G1 have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. Software is used to quantify the percentage of cells in each phase.[9]
Conclusion and Future Directions
This compound is a promising, albeit understudied, taxoid with therapeutic potential.[1] Preclinical evidence from its close analogue, 10-oxo-7-epidocetaxel, demonstrates significant anti-metastatic activity in vivo and a potent ability to induce G2/M cell cycle arrest in vitro, a hallmark of the taxane class of drugs.[1] These findings, coupled with its structural similarity to Docetaxel, strongly suggest that this compound warrants further investigation as a standalone anticancer agent or as a novel scaffold for the development of next-generation taxanes. Direct, comprehensive studies are necessary to fully elucidate its cytotoxic profile, pharmacokinetic properties, and clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Formulation and evaluation of docetaxel nanosuspensions: In-vitro evaluation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomimetic quantum dot-labeled B16F10 murine melanoma cells as a tool to monitor early steps of lung metastasis by in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ufc.br [repositorio.ufc.br]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. escca.eu [escca.eu]
Methodological & Application
Application Notes and Protocols for 10-Oxo Docetaxel In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel (B913) is a novel taxoid and an intermediate in the synthesis of Docetaxel, a widely used chemotherapeutic agent.[1][2] Like other taxanes, its mechanism of action is presumed to involve the disruption of microtubule function, leading to cell cycle arrest and apoptosis.[1][3][4] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of 10-Oxo Docetaxel using a standard colorimetric method, the MTT assay, and present available data on its efficacy.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the compound.
Quantitative Data Summary
Table 1: Comparative in vitro Efficacy of 10-oxo-7-epidocetaxel vs. Docetaxel
| Compound | Time Point | Cell Line(s) | Key Findings | Reference |
| 10-oxo-7-epidocetaxel | 48 and 72 hours | B16F10 melanoma | Caused significantly higher cytotoxicity compared to the 22-hour study. | [2][6] |
| Docetaxel (TXT) | Not specified | B16F10 melanoma | Standard cytotoxic agent used for comparison. | [2][6] |
| Comparison | Not specified | B16F10 melanoma | 10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [2][6] |
Note: The data presented above is for 10-oxo-7-epidocetaxel and should be considered as a surrogate for estimating the potential activity of this compound.
For reference, the IC50 values for Docetaxel in various cancer cell lines are provided below.
Table 2: IC50 Values of Docetaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Docetaxel IC50 | Reference |
| PC-3 | Prostate Cancer | Not Specified | 1.58 nM (48h) | [7] |
| A549 | Lung Cancer | MTT | ~1.94 µM (2D culture) | [8] |
| H460 | Lung Cancer | MTT | ~1.41 µM (2D culture) | [8] |
| T47D | Breast Cancer | MTT | 39.4 ± 1.75 nM | [9] |
| SKOV3 | Ovarian Cancer | MTT | Not specified | [9] |
| Neuroblastoma cell lines (3) | Neuroblastoma | Not Specified | 0.13 - 3.3 ng/ml (24h) | [10] |
| Breast carcinoma cell lines (3) | Breast Cancer | Not Specified | Among the least sensitive | [10] |
| Colon carcinoma cell lines (2) | Colon Cancer | Not Specified | Among the least sensitive | [10] |
| Leukemic cell lines (6) | Leukemia | Not Specified | Mean LC50: 6.93 ng/mL | [11] |
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials and Reagents
-
This compound
-
Docetaxel (for comparison)
-
Selected cancer cell line(s) (e.g., A549, PC-3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (and Docetaxel) in DMSO.
-
Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Docetaxel Signaling Pathway
Caption: Proposed mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Docetaxel - Wikipedia [en.wikipedia.org]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Docetaxel-albumin conjugates: preparation, in vitro evaluation and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity of docetaxel in childhood acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Apoptosis Induced by 10-Oxo Docetaxel using Annexin V/PI Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Oxo Docetaxel, a derivative of the widely used chemotherapeutic agent Docetaxel, is a promising candidate for anti-cancer drug development. Docetaxel and its analogs are known to induce cell death in rapidly dividing cancer cells by stabilizing microtubules, leading to cell cycle arrest and subsequent apoptosis.[1][2][3] This application note provides a detailed protocol for the quantitative assessment of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
The Annexin V/PI assay is a robust and widely accepted method for detecting different stages of apoptosis.[4] The assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells with intact membranes but can penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised.[5] This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[5][7]
Principle of the Assay
During the initial phases of apoptosis, the phospholipid phosphatidylserine (PS) is translocated from the cytoplasmic face of the plasma membrane to the cell surface. Annexin V conjugated to a fluorophore (e.g., FITC, PE, or APC) binds to the exposed PS. In this early apoptotic stage, the cell membrane remains intact, thus excluding the nuclear stain Propidium Iodide (PI). As apoptosis progresses to later stages, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA. By analyzing the stained cells using flow cytometry, the cell population can be segregated into four distinct quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic or secondary necrotic cells
-
Q3 (Annexin V- / PI-): Viable, healthy cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
Data Presentation
The following table summarizes hypothetical quantitative data from a study investigating the apoptotic effects of this compound on a cancer cell line after 48 hours of treatment.
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 | 4.3 ± 0.9 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 1.8 | 7.1 ± 1.2 | 1.5 ± 0.3 | 22.9 ± 3.0 |
| This compound | 50 | 42.1 ± 4.2 | 35.4 ± 3.1 | 20.3 ± 2.5 | 2.2 ± 0.6 | 55.7 ± 5.6 |
| This compound | 100 | 15.8 ± 2.9 | 48.7 ± 4.5 | 33.2 ± 3.8 | 2.3 ± 0.7 | 81.9 ± 8.3 |
| Staurosporine (Positive Control) | 1 µM | 10.5 ± 1.5 | 30.2 ± 2.8 | 55.1 ± 4.9 | 4.2 ± 1.1 | 85.3 ± 7.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis induction (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a vehicle control (DMSO), and a positive control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Annexin V/PI Staining Procedure
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Determine the cell concentration and adjust to 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry and Data Analysis
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Establish quadrants based on the control samples to delineate the viable, early apoptotic, late apoptotic/necrotic, and necrotic populations.
-
Quantify the percentage of cells in each quadrant for all samples.
Visualizations
Caption: Experimental workflow for Annexin V/PI staining.
Caption: this compound induced apoptosis pathway.
References
- 1. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell Cycle Analysis of 10-Oxo Docetaxel Treated Cells by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Oxo Docetaxel (B913) is a novel taxoid compound, structurally related to the well-established chemotherapeutic agent Docetaxel.[1][2] Taxanes are a class of anti-neoplastic agents that target microtubules, crucial components of the cellular cytoskeleton involved in various cellular processes, including mitosis.[3][4][5][6] The parent compound, Docetaxel, exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[4][7] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3][4][8]
Given that 10-Oxo Docetaxel is a derivative of Docetaxel, it is hypothesized to share a similar mechanism of action involving microtubule stabilization and cell cycle arrest.[1] This application note provides a detailed protocol for the analysis of the cell cycle in cancer cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique to quantitatively assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10]
Principle of the Assay
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[11] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[11] Therefore, cells in the G2 phase (containing 4n DNA) and M phase (containing 4n DNA before cytokinesis) will have twice the fluorescence intensity of cells in the G0/G1 phase (containing 2n DNA). Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity. By treating cells with a fixative like ethanol (B145695), the cell membrane becomes permeable to PI, allowing it to enter and stain the nuclear DNA.[11][12] Treatment with RNase is necessary to prevent the staining of RNA, which can also bind PI.[9][11] The stained cells are then analyzed using a flow cytometer to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., human breast cancer cell line MCF-7 or prostate cancer cell line PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the chosen cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Cell Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).[13][14]
Cell Harvesting and Fixation
-
Harvesting: After the incubation period, collect the culture medium (which may contain detached, apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Washing: Transfer the cell suspension to a centrifuge tube and centrifuge at approximately 300 x g for 5 minutes.[11] Discard the supernatant and wash the cell pellet with PBS. Repeat the centrifugation and washing step.[11]
-
Fixation: Resuspend the cell pellet in a small volume of PBS (e.g., 400 µl).[11] While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension.[11] This gradual addition helps to prevent cell clumping.[11]
-
Storage: Incubate the cells in ethanol on ice for at least 30 minutes.[11] For longer storage, the fixed cells can be kept at 4°C for several weeks.[11]
Propidium Iodide Staining and Flow Cytometry
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them, as ethanol-fixed cells are less dense.[11] Carefully discard the ethanol supernatant.
-
Rehydration: Wash the cell pellet twice with PBS to remove the ethanol.[11]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µl of 100 µg/ml RNase A).[11][15]
-
PI Staining: Add the propidium iodide staining solution (e.g., 400 µl) to the cell suspension.[11][15] Mix well.
-
Incubation: Incubate the cells at room temperature for 5 to 10 minutes in the dark.[11][15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[11] Use a low flow rate to improve the quality of the data.[11] Record the PI fluorescence in a linear scale.[11] Collect data from at least 10,000 events, excluding doublets.[11][15]
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison between the control and treated samples.
| Treatment Group | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound | 1 nM | 60.1 ± 2.9 | 18.9 ± 1.7 | 21.0 ± 2.2 |
| This compound | 10 nM | 45.7 ± 4.5 | 15.3 ± 2.1 | 39.0 ± 3.8 |
| This compound | 100 nM | 25.4 ± 3.8 | 10.1 ± 1.9 | 64.5 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound inducing G2/M cell cycle arrest.
Experimental Workflow
Caption: Workflow for cell cycle analysis of this compound treated cells.
Discussion
The results presented in the data table are hypothetical but illustrate the expected outcome of treating cancer cells with a microtubule-stabilizing agent like this compound. A dose-dependent increase in the percentage of cells in the G2/M phase is anticipated, with a corresponding decrease in the G0/G1 and S phase populations. This would strongly suggest that this compound, similar to Docetaxel, induces a G2/M cell cycle arrest.
This protocol provides a robust and reliable method for assessing the effects of this compound on the cell cycle. The findings from this analysis are crucial for understanding the compound's mechanism of action and for its further development as a potential anti-cancer therapeutic. Further experiments, such as Western blotting for key cell cycle regulatory proteins (e.g., Cyclin B1), could be performed to corroborate the flow cytometry data.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Tubulin-targeted agents including docetaxel and cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Docetaxel | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Utilizing 10-Oxo Docetaxel in Microtubule Dynamics Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel (B913) is a novel taxoid and a derivative of Docetaxel, a potent anti-cancer agent that functions by stabilizing microtubules and arresting the cell cycle.[1] The structural similarity between 10-Oxo Docetaxel and its parent compound suggests a shared mechanism of action through interference with microtubule dynamics, a critical process in cell division and integrity.[2] This document provides detailed application notes and experimental protocols for researchers interested in investigating the effects of this compound on microtubule dynamics using live-cell imaging techniques. While direct fluorescent labeling of this compound for imaging has not been extensively documented, its impact on microtubule dynamics can be effectively studied using cells expressing fluorescently tagged tubulin.
Mechanism of Action
Taxanes, including Docetaxel and presumably this compound, bind to the β-tubulin subunit of microtubules.[3][4] This binding stabilizes the microtubule polymer, preventing its depolymerization and thereby disrupting the dynamic instability essential for mitotic spindle formation and chromosome segregation.[3][4] This disruption leads to a prolonged mitotic arrest, which ultimately triggers apoptosis.[3] The subtle structural differences in this compound may lead to altered binding affinity or cellular uptake, potentially resulting in different potency compared to Docetaxel.[2]
Data Presentation
While direct comparative studies on the binding affinity and IC50 of this compound are limited, research on the closely related analog, 10-oxo-7-epidocetaxel, provides valuable insights into its potential cytotoxic effects compared to Docetaxel.[2] The following table summarizes key quantitative data for Docetaxel to serve as a baseline for comparative studies with this compound.
| Parameter | Docetaxel | 10-oxo-7-epidocetaxel (Analog of this compound) | Cell Lines | Reference |
| Cellular Ki for Microtubules | 16 nM | Data not available | HeLa | [5] |
| IC50 (2D culture) | 1.41 - 14.53 µM | Significantly higher cytotoxicity than Docetaxel | H460, A549, H1650 | [6] |
| IC50 (various cancer lines) | 0.13 - 3.3 ng/mL (24h exposure) | Data not available | Various human cell lines | [7] |
| IC50 (Ovarian & Breast Cancer Lines) | 5.4 - 540 ng/mL | Data not available | SK-OV-3, CAOV-3, OVCAR-3, MDA-MB-231, MCF-7 | [8] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubule Dynamics in Response to this compound
This protocol describes the use of live-cell imaging to observe the effects of this compound on microtubule dynamics in cancer cells stably expressing Green Fluorescent Protein-tagged α-tubulin (GFP-α-tubulin).
Materials:
-
Cancer cell line stably expressing GFP-α-tubulin (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
This compound (stock solution in DMSO)
-
Docetaxel (for comparison, stock solution in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂) and a sensitive camera
Procedure:
-
Cell Seeding:
-
Seed the GFP-α-tubulin expressing cells onto glass-bottom imaging dishes at a density that allows for the visualization of individual cells and their microtubule networks (typically 50-70% confluency at the time of imaging).
-
Incubate the cells for 24 hours to allow for adherence and normal growth.
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound and Docetaxel in pre-warmed complete culture medium. It is recommended to start with concentrations around the known IC50 of Docetaxel for the chosen cell line.
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated samples.
-
Gently replace the medium in the imaging dishes with the medium containing the compounds or the vehicle control.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the pre-warmed and CO₂-equilibrated environmental chamber.
-
Allow the cells to equilibrate on the microscope stage for at least 30 minutes before starting image acquisition.
-
Acquire time-lapse images of the GFP-α-tubulin signal every 1 to 5 minutes for a period of 12 to 24 hours. Use the lowest possible laser power to minimize phototoxicity.
-
-
Data Analysis:
-
Visually inspect the time-lapse movies for changes in microtubule organization, such as increased bundling, stabilization, and effects on mitotic spindle formation.
-
Quantify microtubule dynamics by tracking the growth and shortening events of individual microtubule ends. Software such as ImageJ/Fiji with appropriate plugins can be used for this analysis.
-
Measure parameters such as microtubule growth rate, shortening rate, catastrophe frequency (transition from growth to shortening), and rescue frequency (transition from shortening to growth).
-
Compare the data from this compound-treated cells with the control and Docetaxel-treated cells.
-
Protocol 2: Immunofluorescence Staining for Microtubule Organization
This protocol allows for high-resolution imaging of the microtubule cytoskeleton in fixed cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Glass coverslips
-
Complete cell culture medium
-
This compound
-
Microtubule-stabilizing buffer (e.g., PEM buffer)
-
Fixative (e.g., cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for a specified period (e.g., 4, 8, or 12 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells briefly with pre-warmed microtubule-stabilizing buffer.
-
Fix the cells with cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope, capturing the microtubule network and nuclear morphology.
-
Visualizations
Figure 1. Signaling pathway of taxane-induced microtubule stabilization and apoptosis.
Figure 2. Workflow for studying this compound's effect on microtubule dynamics.
Figure 3. Logical relationship for investigating this compound's microtubule effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Live Imaging to Study Microtubule Dynamic Instability in Taxane-resistant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Live-Cell Imaging of Microtubule Stabilization by 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel (B913) is a novel taxoid compound and an intermediate in the synthesis of Docetaxel, a widely used chemotherapeutic agent.[1][2] Like other taxanes, its mechanism of action is presumed to involve the stabilization of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport.[1][3][4] Docetaxel and related compounds bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization.[5][6][7] This disruption of normal microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis in cancer cells.[3][6][8]
Live-cell imaging provides a powerful tool to investigate the real-time effects of 10-Oxo Docetaxel on microtubule dynamics. By visualizing microtubules in living cells, researchers can directly observe and quantify changes in their stability, organization, and dynamics in response to drug treatment. These application notes provide detailed protocols for preparing cells, performing live-cell imaging, and analyzing the data to characterize the microtubule-stabilizing effects of this compound.
Mechanism of Action: Microtubule Stabilization
Taxanes, including Docetaxel and presumably this compound, exert their cytotoxic effects by binding to and stabilizing microtubules.[7] This prevents the dynamic instability—the stochastic switching between polymerization and depolymerization—that is essential for normal microtubule function, particularly during the formation of the mitotic spindle. The stabilized microtubules form abnormal bundles and asters, leading to a halt in the cell cycle and subsequent cell death.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cal101.net [cal101.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for 10-Oxo Docetaxel Treatment in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the in vitro anti-cancer effects of 10-Oxo Docetaxel, a novel taxoid and a derivative of the well-established chemotherapeutic agent, Docetaxel. Given the limited published data on this compound, this document outlines detailed protocols for fundamental assays to determine its cytotoxic and mechanistic properties in various cancer cell lines. The methodologies are based on established procedures for taxane (B156437) compounds and are intended to be adapted and optimized for specific experimental contexts.
Introduction to this compound
This compound is recognized as an impurity and degradation product of Docetaxel.[1] As a taxane, its mechanism of action is presumed to be similar to that of Docetaxel, which involves the stabilization of microtubules, leading to a mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[2][3] Studies on structurally related compounds, such as 10-oxo-7-epidocetaxel, have demonstrated significant cytotoxicity and anti-metastatic properties, in some cases exceeding that of the parent compound, Docetaxel.[4] This suggests that this compound may possess potent anti-tumor activities worthy of investigation.
These protocols will guide the user in determining the half-maximal inhibitory concentration (IC50) of this compound, and in elucidating its effects on cell cycle progression, apoptosis induction, and key signaling pathways.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
The following table structure should be used to summarize the determined IC50 values for this compound following treatment for 48 or 72 hours. For comparative purposes, representative IC50 values for Docetaxel are included.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (nM) | Docetaxel IC50 (nM) |
| A549 | Lung Carcinoma | Data to be determined | ~1.94[5] |
| HCT116 | Colon Carcinoma | Data to be determined | Data to be determined |
| MCF-7 | Breast Carcinoma | Data to be determined | Data to be determined |
| PC-3 | Prostate Carcinoma | Data to be determined | ~3.72[6] |
| DU-145 | Prostate Carcinoma | Data to be determined | ~4.46[6] |
| LNCaP | Prostate Carcinoma | Data to be determined | ~1.13[6] |
| SMMC-7721 | Hepatocellular Carcinoma | Data to be determined | ~0.5 |
Note: The provided Docetaxel IC50 values are approximate and may vary based on experimental conditions.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to the wells.
-
Incubate the plate for the desired time points (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Assay Workflow
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach for 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5-10 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50) and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
References
- 1. phnxflow.com [phnxflow.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. Drug: Docetaxel - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Developing 10-Oxo Docetaxel Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of 10-Oxo Docetaxel (B913) resistant cancer cell line models. The protocols outlined below are essential tools for investigating the molecular mechanisms of taxane (B156437) resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.
Introduction
10-Oxo Docetaxel, a derivative of Docetaxel, is a potent anti-mitotic agent that targets microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] However, the clinical efficacy of taxanes is often limited by the development of drug resistance, either intrinsic or acquired.[2][3] The establishment of in vitro this compound resistant cell line models is a critical step in understanding the multifaceted mechanisms of resistance and in identifying novel therapeutic targets to circumvent it.[4][5]
Common mechanisms of resistance to taxanes like Docetaxel include reduced intracellular drug accumulation due to the overexpression of drug efflux pumps such as P-glycoprotein (ABCB1/MDR1), alterations in microtubule dynamics through different β-tubulin isotype expression, and dysregulation of various signaling pathways that promote cell survival and inhibit apoptosis.[6][7][8]
This document provides detailed protocols for the generation of this compound resistant cell lines using a stepwise dose-escalation method, along with procedures for their characterization and analysis.
Experimental Protocols
Protocol 1: Development of this compound Resistant Cell Lines
This protocol describes the generation of resistant cell lines through continuous exposure to gradually increasing concentrations of this compound.[2][3][9]
Materials:
-
Parental cancer cell line of interest (e.g., PC-3, DU-145, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Seed parental cells in 96-well plates.[10]
-
After 24 hours, treat the cells with a range of this compound concentrations for 48-72 hours.[11][12]
-
Determine cell viability using an MTT or similar assay.[10]
-
Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
-
-
Initiate Resistance Induction:
-
Dose Escalation:
-
Once the cells show signs of recovery and stable proliferation (typically after several passages), increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase is a common starting point.[13]
-
Repeat this stepwise increase in drug concentration as the cells adapt and become resistant to the current dose.[14] This process can take several months (6-10 months).[2][3]
-
-
Cryopreservation:
-
At each stage of increased resistance, it is crucial to cryopreserve vials of the resistant cells for future use and to prevent loss of the cell line.[14]
-
-
Establishment of a Stable Resistant Line:
Protocol 2: Characterization of Resistant Cell Lines
1. Determination of the Resistance Index (RI):
-
Determine the IC50 of the newly developed resistant cell line and the age-matched parental cell line using the same procedure as in Protocol 1, Step 1.
-
The Resistance Index is calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).[9] A significantly higher RI confirms the resistant phenotype.
2. Proliferation and Viability Assays:
-
MTT Assay: To assess cell viability and proliferation rates in the presence of varying concentrations of this compound.[10]
-
Colony Formation Assay: To evaluate the long-term proliferative capacity and survival of single cells under drug treatment.[12][15]
3. Analysis of Resistance Mechanisms:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of genes known to be involved in drug resistance, such as ABCB1 (MDR1).[15]
-
Western Blotting: To analyze the protein expression levels of key players in resistance, including P-glycoprotein, β-tubulin isotypes, and components of survival signaling pathways.
-
Flow Cytometry: To analyze cell cycle distribution and apoptosis in response to this compound treatment.[7]
Data Presentation
Table 1: IC50 Values and Resistance Index of this compound Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Subline | Resistant IC50 (nM) | Resistance Index (RI) | Fold Increase in Resistance |
| PC-3 | e.g., 10 | PC-3-10-Oxo-R | e.g., 200 | 20 | 20-fold |
| DU-145 | e.g., 8 | DU-145-10-Oxo-R | e.g., 320 | 40 | 40-fold |
| LNCaP | e.g., 0.78-1.06[3] | LNCaP-DocR | e.g., 49.50–50.65[3] | ~50 | 50-fold |
| C4-2B | e.g., 1.00–1.40[3] | C4-2B-DocR | e.g., 99.47–100.50[3] | ~77 | 77-fold |
Note: The values for LNCaP and C4-2B are adapted from a study on Docetaxel resistance and serve as an illustrative example.[3]
Table 2: Gene and Protein Expression Changes in Resistant Cell Lines
| Marker | Method | Parental Line Expression | Resistant Line Expression | Implication in Resistance |
| ABCB1 (MDR1) mRNA | qRT-PCR | Low | High | Increased drug efflux[3][15] |
| P-glycoprotein | Western Blot | Low/Undetectable | High | Increased drug efflux[2] |
| βIII-tubulin | Western Blot | Low | High | Altered microtubule dynamics[6] |
| p-Akt | Western Blot | Low | High | Pro-survival signaling[1] |
| NF-κB | Western Blot | Low | High | Pro-survival and anti-apoptotic signaling[16] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for developing and characterizing this compound resistant cell lines.
Caption: Key signaling pathways and mechanisms contributing to this compound resistance.
References
- 1. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation and manipulation of docetaxel resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel [jove.com]
- 16. Characterisation and manipulation of docetaxel resistant prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 10-Oxo Docetaxel by High-Performance Liquid Chromatography (HPLC)
Introduction
10-Oxo Docetaxel (B913), also known as 6-Oxo Docetaxel, is a significant process-related impurity and degradation product of Docetaxel, a potent antineoplastic agent used in cancer chemotherapy.[1][2] The presence of this impurity can impact the safety and efficacy of the drug product. Therefore, robust and validated analytical methods are crucial for its accurate identification and quantification in active pharmaceutical ingredients (APIs) and finished dosage forms.[2] This document provides detailed application notes and protocols for the analysis of 10-Oxo Docetaxel using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-Dodecahydro-4,9,11,12,12b-pentahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[1][3]benz[1,2-b]oxet-5,6-dione 12b-acetate, 12-benzoate, 9-ester with (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine |
| Synonyms | This compound, 6-Oxo Docetaxel, Docetaxel Impurity B |
| CAS Number | 1412898-68-0[1] |
| Molecular Formula | C₄₃H₅₁NO₁₅[1] |
| Molecular Weight | 821.87 g/mol [1] |
Formation of this compound
This compound can be formed through the oxidation of the C-10 hydroxyl group of the baccatin (B15129273) III core structure of Docetaxel. This can occur during the manufacturing process or as a result of degradation over time, particularly under oxidative stress conditions.[2][4]
Caption: Formation of this compound from Docetaxel.
Analytical Method: Reversed-Phase HPLC
A stability-indicating RP-HPLC method is essential for the accurate quantification of this compound and other related impurities in Docetaxel. The following protocols are based on established and validated methodologies for Docetaxel and its impurities.
Experimental Protocols
Protocol 1: Analysis of this compound in Pharmaceutical Formulations
This protocol is adapted from a method developed for the quantitative determination of organic impurities in Docetaxel parenteral formulations.[5]
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | Reversed-phase C18 (4.6 x 150 mm, 3 µm)[2] |
| Mobile Phase A | Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Elution | A gradient program should be optimized to separate this compound from Docetaxel and other impurities. |
| Flow Rate | 1.2 mL/min[5] |
| Column Temperature | 40 ± 5°C |
| Detection Wavelength | 232 nm[3][5] |
| Injection Volume | 20 µL[3] |
| Diluent | Acetonitrile:Water:Glacial Acetic Acid (100:100:0.1, v/v/v)[5] |
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the diluent.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations covering the expected range of the impurity. A suggested linearity range for 6-oxodocetaxel (B193550) is 0.023–2.080 μg/mL.[5]
3. Sample Solution Preparation:
-
Accurately weigh and transfer a quantity of the Docetaxel parenteral formulation into a suitable volumetric flask.[3]
-
Add a portion of the diluent and sonicate for 5 minutes to dissolve.[3]
-
Allow the solution to equilibrate to room temperature and dilute to volume with the diluent.[3]
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.[2][3]
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
Protocol 2: Analysis of this compound in Biological Matrices (Plasma)
This protocol is adapted from methods for the determination of Docetaxel in plasma and can be applied for this compound with appropriate validation.[6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add 20 µL of an appropriate internal standard (IS) solution.
-
Add 6 mL of diethyl ether as the extracting solvent.[6]
-
Vortex the mixture for 2 minutes, followed by centrifugation at 5,000 rpm for 10 minutes.[6]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[6]
-
Reconstitute the residue in 100 µL of the mobile phase.[6]
-
Inject a 60 µL aliquot into the HPLC system.[6]
2. Chromatographic Conditions:
| Parameter | Specification |
| Column | µ-Bondapak C18 (3.9 mm × 250 mm)[6] |
| Mobile Phase | Acetonitrile:Water (40:60, v/v)[6] |
| Flow Rate | 1.2 mL/min[6] |
| Detection Wavelength | 230 nm[6] |
| Injection Volume | 60 µL[6] |
3. Calibration and Quantification:
-
Prepare calibration standards by spiking blank plasma with known concentrations of this compound.
-
Process the calibration standards and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Data Presentation
Table 1: Summary of Chromatographic Conditions
| Parameter | Method 1 (Pharmaceuticals) | Method 2 (Plasma) |
| Column | C18 (4.6 x 150 mm, 3 µm)[2] | µ-Bondapak C18 (3.9 mm × 250 mm)[6] |
| Mobile Phase | Gradient: Water/Acetonitrile[5] | Isocratic: Acetonitrile/Water (40/60)[6] |
| Flow Rate | 1.2 mL/min[5] | 1.2 mL/min[6] |
| Wavelength | 232 nm[5] | 230 nm[6] |
| Injection Volume | 20 µL[3] | 60 µL[6] |
| Column Temp. | 40 ± 5°C | Not Specified |
Table 2: Method Validation Parameters for Related Impurities (Example Data)
| Parameter | This compound (6-Oxo Docetaxel) |
| Linearity Range (µg/mL) | 0.023–2.080[5] |
| Regression Coefficient (R²) | >0.999[5] |
| Limit of Detection (LOD) | Information not available |
| Limit of Quantification (LOQ) | Information not available |
| Recovery (%) | Information not available |
Workflow Diagrams
Caption: Workflow for the Analysis of this compound in Pharmaceutical Formulations.
Caption: Workflow for the Analysis of this compound in Plasma.
The provided RP-HPLC methods offer a reliable framework for the detection and quantification of this compound in both pharmaceutical formulations and biological matrices. Adherence to these protocols, along with proper method validation according to ICH guidelines, is essential to ensure the quality, safety, and regulatory compliance of Docetaxel products. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Docetaxel and its related substances.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 10-Oxo Docetaxel Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of 10-Oxo Docetaxel (B913), a novel taxoid with anti-tumor properties, in cell culture experiments. The following protocols are based on established methodologies for taxane (B156437) compounds, particularly Docetaxel, due to their structural and functional similarities.
Introduction
10-Oxo Docetaxel is a derivative of Docetaxel, a potent anti-mitotic agent used in cancer chemotherapy.[1][2] Like other taxanes, its mechanism of action involves the stabilization of microtubules, leading to the disruption of mitotic spindle assembly, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][4][5][6] Understanding the precise cellular response to this compound is crucial for its development as a potential therapeutic agent. Accurate and reproducible preparation of this compound solutions is the first critical step for in vitro studies.
Physicochemical and Solubility Data
Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties. This data is essential for accurate stock solution preparation and subsequent dilutions for cell culture experiments.
| Property | Value | Source |
| Molecular Formula | C₄₃H₅₁NO₁₄ | [2] |
| Molecular Weight | 805.86 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility (Docetaxel) | DMSO: ≥ 40.4 mg/mL (≥ 50 mM) Ethanol: ≥ 94.4 mg/mL (≥ 117 mM) | [3][4] |
| Storage Temperature | -20°C (lyophilized powder and stock solutions) | [7] |
Experimental Protocols
Preparation of this compound Stock Solution (1 mM)
This protocol describes the preparation of a 1 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 0.806 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder to achieve a 1 mM concentration. Using the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. A stock solution of the related compound, Docetaxel, in DMSO is stable for up to 3 months at -20°C.[7]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 1 mM stock solution to final working concentrations for treating cells.
Materials:
-
1 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 1 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 10 µM intermediate solution, add 10 µL of the 1 mM stock solution to 990 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates containing cells and medium to achieve the desired final concentration. For example, to achieve a final concentration of 100 nM in a well containing 1 mL of medium, add 10 µL of the 10 µM intermediate solution.
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same volume of DMSO-containing medium used for the highest concentration of this compound.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell line and the experimental endpoint. Based on studies with Docetaxel, a starting range of 1 nM to 100 nM is recommended for initial experiments.[8][9][10] A dose-response experiment should be performed to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For Docetaxel, IC50 values in various cell lines have been reported to range from 0.13 ng/mL to 3.3 ng/mL (approximately 0.16 nM to 4.1 nM).[11]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Solution Preparation
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. scbt.com [scbt.com]
- 3. cal101.net [cal101.net]
- 4. vincristinesulfate.com [vincristinesulfate.com]
- 5. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Docetaxel | Cell Signaling Technology [cellsignal.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Anti-Metastatic Evaluation of 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is the primary cause of mortality in cancer patients. The evaluation of novel therapeutic agents for their ability to inhibit metastatic dissemination is a critical step in preclinical drug development. 10-Oxo Docetaxel (B913), a derivative of the widely used chemotherapeutic agent Docetaxel, is a novel taxoid with potential anti-tumor properties.[1][2] Like other taxanes, its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[3][4] These cellular events are crucial in preventing the proliferation and survival of cancer cells, including those that have the potential to metastasize. This document provides detailed protocols for in vivo models to assess the anti-metastatic efficacy of 10-Oxo Docetaxel and outlines the key signaling pathways involved.
Key Signaling Pathways in Docetaxel's Anti-Metastatic Action
Docetaxel and its derivatives exert their anti-cancer effects primarily by targeting microtubule dynamics. This interference with the cytoskeleton has downstream consequences on several signaling pathways critical for metastasis.
The primary mechanism involves the stabilization of microtubules, which inhibits the dynamic reorganization required for cell division, leading to a mitotic block.[5] This disruption of the cell cycle is a key factor in preventing the proliferation of metastatic cells. Furthermore, docetaxel's impact on microtubules can influence cell motility and invasion, crucial steps in the metastatic cascade.
Recent studies have also indicated that docetaxel can modulate signaling pathways involved in cell survival and apoptosis, such as the phosphorylation of B-cell lymphoma 2 (Bcl-2) family proteins.[2] Additionally, there is evidence that docetaxel can affect the tumor microenvironment, including interactions with lymphatic endothelial cells that can influence lymph node metastasis.[1] The Wnt/β-catenin signaling pathway, which is implicated in osteosarcoma progression and metastasis, has also been shown to be inhibited by docetaxel.[6]
Figure 1: Signaling pathways affected by this compound.
In Vivo Anti-Metastatic Models
Several well-established murine models can be utilized to evaluate the anti-metastatic potential of this compound. The choice of model depends on the cancer type of interest and the specific aspect of metastasis being investigated.
Experimental Metastasis Model using B16F10 Melanoma Cells
This is a widely used and rapid model to study the later stages of metastasis, particularly the colonization of distant organs.[7]
Figure 2: Workflow for the B16F10 experimental metastasis model.
Orthotopic Lung Cancer Model
This model more closely mimics the clinical progression of lung cancer, including local invasion and subsequent metastasis.[8][9]
Spontaneous Breast Cancer Metastasis Model
This model allows for the investigation of the entire metastatic cascade, from primary tumor growth to the formation of distant metastases.[10]
Experimental Protocols
The following is a detailed protocol for the B16F10 experimental metastasis model, adapted from studies on docetaxel and its derivatives.[11]
Materials:
-
B16F10 murine melanoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6- to 8-week-old C57BL/6 mice
-
This compound formulation
-
Vehicle control
-
Syringes and needles (27-30 gauge)
-
Dissecting microscope
-
Formalin for tissue fixation
Procedure:
-
Cell Culture: Culture B16F10 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: When cells reach 70-80% confluency, detach them using Trypsin-EDTA. Wash the cells with PBS and resuspend them in sterile PBS at a concentration of 5 x 10^5 cells/mL.
-
Intravenous Injection: Inject 0.1 mL of the cell suspension (5 x 10^4 cells) into the lateral tail vein of each mouse.
-
Treatment: Randomly divide the mice into treatment and control groups. Administer this compound or the vehicle control according to the desired dosing schedule (e.g., intraperitoneally or intravenously) starting from day 1 post-injection.
-
Monitoring: Monitor the mice daily for signs of toxicity and record their body weight every other day.
-
Endpoint Analysis: On day 21, euthanize the mice and carefully dissect the lungs.
-
Quantification of Metastasis: Count the number of visible metastatic nodules on the lung surface under a dissecting microscope.
-
Histopathology: Fix the lungs in 10% formalin for subsequent histological analysis (e.g., Hematoxylin and Eosin staining) to confirm the presence of metastatic lesions.
Data Presentation
Quantitative data from in vivo anti-metastatic studies should be presented in a clear and organized manner to facilitate comparison between treatment groups. The following table is based on a study of the closely related compound, 10-oxo-7-epidocetaxel, in a B16F10 experimental metastasis model.[11]
| Treatment Group | Number of Surface Metastatic Nodules (Mean ± SD) | % Inhibition of Metastasis | Change in Body Weight (%) |
| Control | 348 ± 56 | - | -5.2 |
| 10-Oxo-7-epidocetaxel | 107 ± 49 | 69.3 | +4.0 |
Data adapted from a study on 10-oxo-7-epidocetaxel, a close analog of this compound.[11]
Conclusion
The in vivo models and protocols described provide a robust framework for evaluating the anti-metastatic efficacy of this compound. The B16F10 experimental metastasis model offers a rapid and reproducible method for assessing the inhibition of metastatic colonization. For a more comprehensive understanding of the anti-metastatic effects, orthotopic and spontaneous metastasis models are recommended. The provided data on a closely related compound suggests that this compound holds promise as an anti-metastatic agent, warranting further investigation. Careful experimental design and data analysis are crucial for accurately determining its therapeutic potential.
References
- 1. Docetaxel facilitates lymphatic-tumor crosstalk to promote lymphangiogenesis and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Antitumor Effect of Docetaxel in Osteosarcoma by the Inhibition of Wnt Signal Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of a novel orthotopic non-small cell lung cancer model and therapeutic benefit of 2'-(2-bromohexadecanoyl)-docetaxel conjugate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Novel Orthotopic Non-small Cell Lung Cancer Model and Therapeutic Benefit of 2′-(2-bromohexadecanoyl)-Docetaxel Conjugate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Laboratory Models for Investigating Breast Cancer Therapy Resistance and Metastasis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Notes: Assessing the Effects of 10-Oxo Docetaxel on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel is a taxoid and a derivative of Docetaxel, a potent anti-cancer agent that targets microtubules.[1] Like other taxanes, this compound is presumed to exert its cytotoxic effects by interfering with the normal function of microtubules, which are critical components of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2][3] The primary mechanism of action for taxanes involves the stabilization of microtubules by binding to the β-tubulin subunit, which leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.[3][4]
These application notes provide detailed protocols for assessing the effects of this compound on tubulin polymerization, a key measure of its biological activity. The included methodologies cover both in vitro biochemical assays and cell-based approaches to provide a comprehensive understanding of the compound's mechanism of action.
Data Presentation
Table 1: Comparative Cytotoxicity of 10-oxo-7-epidocetaxel and Docetaxel
| Compound | Cell Line | Exposure Time (hours) | Cytotoxicity (IC50) | Reference |
| 10-oxo-7-epidocetaxel | B16F10 melanoma | 48 | Data not explicitly quantified, but showed significantly higher cytotoxicity compared to the 22-hour study. | [2] |
| Docetaxel | B16F10 melanoma | Not Specified | Standard cytotoxic agent used for comparison. | [2] |
Table 2: Anti-Metastatic Activity
| Compound | Assay | Key Finding | Reference |
| 10-oxo-7-epidocetaxel | In Vitro Anti-Metastatic Assay | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [2] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the change in turbidity (optical density) over time.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP (100 mM stock)
-
This compound (stock solution in DMSO)
-
Docetaxel or Paclitaxel (positive control)
-
DMSO (vehicle control)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X stock of tubulin (e.g., 4 mg/mL) in G-PEM buffer on ice.
-
Prepare a 10X stock of GTP (10 mM) in G-PEM buffer.
-
Prepare a 10X working stock of this compound and control compounds in G-PEM buffer.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a pre-chilled 96-well plate on ice, add 10 µL of the 10X compound dilutions (this compound, controls) or vehicle (DMSO) to the appropriate wells.
-
Prepare the tubulin polymerization reaction mix on ice by combining the 2X tubulin stock and 10X GTP stock with G-PEM buffer to achieve a final 1X concentration.
-
Add 90 µL of the tubulin reaction mix to each well containing the compounds.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time for each concentration of this compound and controls.
-
Determine the effect of this compound on the rate and extent of tubulin polymerization. Calculate parameters such as the maximum velocity (Vmax) of polymerization and the final plateau of absorbance.
-
If applicable, calculate the EC50 value, which is the concentration of this compound that induces half-maximal tubulin polymerization.
-
Protocol 2: Cell-Based Microtubule Stabilization Assay (Immunofluorescence)
This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.
Materials:
-
Mammalian cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Glass coverslips or imaging-compatible plates
-
This compound (stock solution in DMSO)
-
Docetaxel (positive control)
-
DMSO (vehicle control)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: fluorescently-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Docetaxel (positive control), or DMSO (vehicle control) for a desired time period (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Gently wash the cells with pre-warmed PBS.
-
Fix the cells with the chosen fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
Expected Results:
-
Vehicle Control (DMSO): Cells should display a normal, well-defined microtubule network extending from the centrosome to the cell periphery.
-
This compound/Docetaxel: Treatment with microtubule-stabilizing agents is expected to cause the formation of dense microtubule bundles, particularly at the cell periphery, and may lead to changes in cell morphology and the appearance of multiple micronuclei, indicative of mitotic arrest.
Visualizations
Caption: Proposed mechanism of action for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving 10-Oxo Docetaxel Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 10-Oxo Docetaxel (B913) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel and why is its solubility important?
A1: this compound is a taxoid compound, recognized as a novel anti-tumor agent and an intermediate or impurity in the synthesis of Docetaxel.[1][2][3][4] Like many taxanes, it is highly lipophilic and has poor aqueous solubility.[5][6] Achieving proper dissolution is critical for preparing accurate and reproducible concentrations for in vitro assays, ensuring reliable experimental outcomes.
Q2: What is the recommended primary solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions of this compound and related taxanes due to its high solubilizing capacity for this class of compounds.[7][8][9] A solubility of up to 10 mM in DMSO has been reported for this compound.[10]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[9][11] Many researchers aim for concentrations of 0.1% or lower.[12] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any potential solvent effects.[9]
Q4: Can I use other solvents besides DMSO?
A4: Yes, other organic solvents can be used, although their efficacy for this compound may vary. For the parent compound Docetaxel, ethanol (B145695) is a common alternative.[7][8] Other solvents like dimethylformamide (DMF) are also used for poorly soluble compounds.[8][13] If considering an alternative, it is essential to perform solubility tests and validate its compatibility with your specific assay and cell line. Chloroform and methanol (B129727) have been noted as solvents in which this compound is slightly soluble.[14]
Q5: How should I store my this compound stock solution?
A5: Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7][9] Store these aliquots at -20°C or -80°C.[9] For Docetaxel, powdered compound is stable for years at -20°C, while solutions in DMSO are typically stable for at least 3-6 months at -20°C or -80°C.[7][9]
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution in Aqueous Medium
Cause: This is a common issue when diluting a concentrated organic stock solution into an aqueous buffer or cell culture medium, as the compound's solubility dramatically decreases. This is sometimes referred to as "salting-out".[15][16]
Solution:
-
Stepwise Dilution: Avoid adding the concentrated stock directly to the final volume of the medium. Perform one or more intermediate dilution steps in the medium. This gradual decrease in solvent concentration can help keep the compound in solution.[9]
-
Vortexing/Mixing: When adding the stock solution to the medium, ensure the medium is being gently vortexed or swirled to facilitate rapid and uniform dispersion.[12]
-
Warm the Medium: Using a pre-warmed (e.g., 37°C) medium can sometimes improve solubility during dilution.[12]
-
Use a Co-solvent or Carrier: For particularly challenging compounds, formulations including co-solvents like polyethylene (B3416737) glycol (PEG) or surfactants like Tween-80 can be considered, though this will require extensive validation for your specific assay.[15][17] Cyclodextrins have also been shown to improve the aqueous solubility of Docetaxel.[18]
Issue 2: Inconsistent or Non-reproducible Assay Results
Cause: This may be due to inaccurate concentrations resulting from incomplete initial dissolution or precipitation during the experiment.
Solution:
-
Ensure Complete Initial Dissolution: Before making any dilutions, visually inspect your stock solution to ensure the compound is fully dissolved. If you observe any solid particles, try the following:
-
Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a frozen stock aliquot. Do not store diluted aqueous solutions for extended periods, as the compound may precipitate over time.[8]
-
Filter Sterilization: If you must filter your final working solution, use a low protein-binding filter (e.g., PVDF) and consider testing the concentration before and after filtration to check for compound loss due to filter adsorption.
Issue 3: Observed Cellular Toxicity in Vehicle Control Group
Cause: The final concentration of the organic solvent (e.g., DMSO) in the culture medium is too high, causing cellular stress or death.[11][19]
Solution:
-
Reduce Final Solvent Concentration: Decrease the final DMSO concentration to well-tolerated levels (ideally ≤ 0.1%). This may require preparing a more dilute stock solution, if feasible, or adjusting your dilution scheme.
-
Perform a Solvent Tolerance Test: Before conducting your main experiment, treat your cells with a range of solvent concentrations (e.g., 0.05% to 1% DMSO) to determine the maximum non-toxic concentration for your specific cell line and assay duration.
-
Consider Alternative Solvents: If your experimental design requires a higher compound concentration that leads to toxic solvent levels, investigate alternative, less toxic solvents or specialized formulation strategies.[20][21][22]
Data Presentation
Table 1: Solubility of Docetaxel and Related Compounds in Common Solvents
| Compound | Solvent | Reported Solubility | Reference(s) |
| This compound | DMSO | 10 mM | [10] |
| Chloroform | Slightly Soluble | [14] | |
| Methanol | Slightly Soluble | [14] | |
| Docetaxel | DMSO | ~5 mg/mL to 200 mg/mL | [7][8] |
| Ethanol | ~1.5 mg/mL to 100 mg/mL | [7][8] | |
| DMF | ~5 mg/mL | [8] | |
| Water | Practically Insoluble | [5][6] |
Note: Data for Docetaxel is provided as a reference due to its structural similarity to this compound. Solubility can be lot-dependent and may be affected by temperature and purity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound powder needed. The molecular weight of this compound is approximately 805.86 g/mol .[3] For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 805.86 g/mol * (1000 mg / 1 g) = 8.06 mg
-
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of high-purity, sterile DMSO (e.g., 1 mL) to the powder.
-
Promote Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for 10-20 minutes or warm gently to 37°C until all solid is dissolved.[12] Visually confirm complete dissolution.
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C, protected from light.[9]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (if needed): To achieve a low final DMSO concentration, it is often necessary to make an intermediate dilution. For example, to get a final concentration of 100 nM with 0.1% DMSO:
-
Dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution (DMSO concentration will be 1%). Mix gently but thoroughly.
-
-
Prepare Final Working Solution: Add the intermediate solution to pre-warmed cell culture medium to achieve the desired final concentration.
-
For a 100 nM final concentration, add 1 µL of the 100 µM intermediate solution to every 1 mL of final medium volume. The final DMSO concentration will be 0.001%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same concentration of solvent to the medium without the compound. For the example above, this would involve a 1:1000 dilution of the intermediate dilution's solvent (1% DMSO in medium), or more simply, a 1:100,000 dilution of pure DMSO into the final medium.
-
Immediate Use: Use the prepared working solutions immediately to treat cells. Do not store dilute aqueous solutions.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of residual solvents in docetaxel by headspace gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 6. arabjchem.org [arabjchem.org]
- 7. Docetaxel | Cell Signaling Technology [cellsignal.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. This compound - Immunomart [immunomart.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emulatebio.com [emulatebio.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
optimizing 10-Oxo Docetaxel concentration for cytotoxicity studies
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 10-Oxo Docetaxel (B913). Here you will find frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to optimize your cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel and how does it relate to Docetaxel?
A1: this compound, also known as Docetaxel Impurity B, is a close structural analog and intermediate of Docetaxel.[1][2][3] Like Docetaxel, it is a taxoid compound recognized for its anti-tumor properties.[1][3][4] Its mechanism of action is presumed to be similar to that of Docetaxel, which involves interfering with microtubule dynamics.[5][6]
Q2: What is the primary mechanism of action for this compound-induced cytotoxicity?
A2: The primary mechanism of action for taxanes like Docetaxel is the disruption of microtubule function.[6][7] By binding to microtubules, the drug promotes their assembly and stabilizes them, preventing the dynamic disassembly required for cell division.[5][6] This action arrests the cell cycle, typically in the G2/M phase, and can subsequently trigger programmed cell death, or apoptosis.[6][8] The process often involves the activation of various signaling pathways that lead to mitotic catastrophe or apoptosis.[8][9]
Q3: What is a recommended starting concentration range for this compound in a preliminary cytotoxicity assay?
A3: For Docetaxel and its analogs, the effective concentration is highly cell-line dependent.[10] A broad logarithmic dose range is recommended for initial range-finding experiments. Based on published data for Docetaxel, a starting range from 0.1 nM to 1000 nM is advisable to determine the sensitivity of your specific cell line.[10][11][12]
Table 1: Suggested Concentration Ranges for Initial Cytotoxicity Screening
| Experiment Type | Concentration Range (nM) | Purpose |
| Range-Finding (Pilot) | 0.1, 1, 10, 100, 1000 | To identify an approximate effective range and estimate the IC50. |
| Definitive IC50 | 8-10 concentrations centered around the estimated IC50 from the pilot study. | To precisely calculate the half-maximal inhibitory concentration (IC50). |
Q4: How long should I expose cells to this compound?
A4: The cytotoxic effects of Docetaxel are dependent on both time and concentration.[10] Common incubation times for in vitro cytotoxicity assays range from 24 to 72 hours.[11][13] A 48-hour exposure is often a good starting point, but the optimal time may vary depending on the cell line's doubling time and its sensitivity to the compound.[9][14]
Experimental Protocols & Methodologies
Protocol: Determining IC50 via MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
- Culture cells to ~80% confluency, ensuring they are in the logarithmic growth phase.
- Trypsinize and count the cells. Calculate the required cell suspension volume.
- Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
- Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" (medium with solvent) and "untreated control" (medium only) wells.
- Incubate for the desired exposure time (e.g., 48 hours).
3. MTT Assay:
- After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
- Carefully aspirate the medium and add 100 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15]
- Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[15]
4. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure the cell suspension is thoroughly and gently mixed before and during plating. Use a multichannel pipette with care to ensure consistency.[15]
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or medium instead.
-
-
Possible Cause: Bubbles in wells interfering with absorbance readings.
Issue 2: IC50 value is significantly different from expected or published values for similar compounds.
-
Possible Cause: Cell line characteristics.
-
Possible Cause: Compound degradation.
-
Solution: Ensure the this compound stock solution is stored correctly and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[15]
-
-
Possible Cause: Incorrect incubation time.
-
Solution: The optimal incubation time can vary. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal endpoint for your specific cell line and drug concentration.[15]
-
Issue 3: Low signal or small dynamic range in the assay.
-
Possible Cause: Suboptimal cell number.
-
Solution: The number of cells seeded is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion. Titrate the cell seeding density to find the optimal number that provides a robust signal within the linear range of the assay.[16]
-
-
Possible Cause: Incomplete formazan solubilization (MTT assay).
-
Solution: Ensure the formazan crystals are completely dissolved before reading the plate. Increase the shaking time or try a different solubilization buffer if necessary. Visually inspect the wells to confirm dissolution.[15]
-
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| High Replicate Variability | Uneven cell seeding | Improve cell suspension mixing and pipetting technique.[15] |
| Edge effects | Avoid using outer wells; fill with sterile PBS. | |
| Bubbles in wells | Pipette carefully; pop bubbles with a sterile needle.[16] | |
| Inconsistent IC50 Values | Cell passage/health | Use low passage, healthy cells; authenticate cell line.[15] |
| Compound integrity | Store stock correctly; prepare fresh dilutions.[15] | |
| Low Assay Signal | Suboptimal cell density | Perform a cell titration experiment to find the optimal seeding number.[16] |
| Incomplete formazan solubilization | Ensure complete dissolution with adequate shaking/buffer.[15] |
Visualizations
Diagram 1: Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Diagram 2: Simplified Signaling Pathway of Taxane-Induced Apoptosis
Caption: Key steps in taxane-induced cytotoxic cell death pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. theclinivex.com [theclinivex.com]
- 3. scbt.com [scbt.com]
- 4. invivochem.net [invivochem.net]
- 5. Docetaxel - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pharmacokinetic analysis of two different docetaxel dose levels in patients with non-small cell lung cancer treated with docetaxel as monotherapy or with concurrent radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitizing the cytotoxic action of Docetaxel induced by Pentoxifylline in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Overcoming 10-Oxo Docetaxel Resistance
Disclaimer: Research specifically addressing resistance to 10-Oxo Docetaxel (B913) is limited. This guide leverages the extensive research on Docetaxel resistance as a proxy, given the structural and functional similarities between the two compounds. The mechanisms and strategies outlined are based on Docetaxel studies and should be adapted and validated for 10-Oxo Docetaxel in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to taxanes like Docetaxel and likely this compound?
A1: Resistance to taxanes is multifactorial. The most commonly cited mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cancer cell, reducing its intracellular concentration.[1]
-
Alterations in Microtubule Dynamics: Changes in the expression of β-tubulin isotypes (e.g., increased βIII-tubulin) can reduce the binding affinity of the drug to its target.[1]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/AKT/mTOR provides alternative growth and survival signals, allowing cells to bypass the drug-induced mitotic arrest.[1]
-
Androgen Receptor (AR) Signaling: In prostate cancer, AR signaling can contribute to Docetaxel resistance.[1]
-
Evasion of Apoptosis: Cancer cells can acquire defects in apoptotic pathways, making them resistant to the drug's cytotoxic effects.
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm if this is due to P-gp mediated efflux?
A2: You can perform a co-treatment experiment with a known P-gp inhibitor, such as Verapamil or Elacridar. If the sensitivity to this compound is restored or significantly increased in the presence of the inhibitor, it strongly suggests the involvement of P-gp mediated efflux.
Q3: Are there any known compounds that can help overcome resistance to Docetaxel?
A3: Yes, several strategies and compounds have been investigated. A notable example is Cabazitaxel, a second-generation taxane (B156437) designed to have a low affinity for P-gp, which has shown efficacy in patients who have progressed on Docetaxel.[2] Additionally, inhibitors of the PI3K/AKT pathway and agents that target AR signaling are under investigation to resensitize resistant tumors.[1]
Q4: What is the expected mechanism of action for this compound?
A4: this compound is a taxoid and, like Docetaxel, its primary mechanism of action is believed to be the stabilization of microtubules.[3] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound | Cell line heterogeneity, passage number variability, inconsistent drug concentration. | 1. Use a single, low-passage cell bank for all experiments.2. Perform regular cell line authentication.3. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Loss of resistance in my resistant cell line | Discontinuation of selective pressure, contamination with parental cells. | 1. Culture resistant cells in the continuous presence of a maintenance dose of this compound.2. Regularly verify the resistance phenotype by comparing the IC50 to the parental cell line. |
| High background in MTT/cytotoxicity assays | Contamination (microbial), incorrect wavelength reading, issues with formazan (B1609692) crystal solubilization. | 1. Regularly test for mycoplasma contamination.2. Ensure the correct wavelength is used for reading absorbance.3. Ensure complete solubilization of formazan crystals before reading the plate. |
| Difficulty in generating a this compound resistant cell line | Sub-optimal drug concentration, insufficient selection time. | 1. Start with a dose-escalation study to determine the initial selective concentration (e.g., IC20-IC50).2. Gradually increase the drug concentration over several months, allowing the cell population to adapt. |
Quantitative Data Summary
Table 1: Comparative In Vitro Activity of a this compound Analogue
Data is based on a study of 10-oxo-7-epidocetaxel (10-O-7ED), a closely related analogue of this compound, in comparison to Docetaxel (TXT).[3]
| Parameter | Compound | Observation | Reference |
| In Vitro Cytotoxicity | 10-O-7ED | Showed significantly higher cytotoxicity after 48 and 72 hours of exposure compared to shorter durations. | [5] |
| In Vitro Anti-Metastatic Activity | 10-O-7ED | Demonstrated significantly increased anti-metastatic activity compared to Docetaxel. | [5] |
| Cell Cycle Arrest | 10-O-7ED | At lower concentrations, induced more G2-M phase arrest compared to Docetaxel, which caused more S phase arrest. | [5] |
Table 2: Cross-Resistance Profile of Docetaxel-Resistant Prostate Cancer Cells
Data from Docetaxel-resistant prostate cancer cell lines (DU145RD and 22Rv1RD) highlights the potential for cross-resistance with other chemotherapeutic agents.[6]
| Cell Line | Drug | Fold Resistance Compared to Parental Line | Reference |
| DU145RD & 22Rv1RD | Doxorubicin | 4-8 fold | [6] |
| DU145RD & 22Rv1RD | 5-Fluorouracil | No significant difference | [6] |
| DU145RD & 22Rv1RD | Carboplatin | No significant difference | [6] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol outlines a general method for developing a drug-resistant cancer cell line through continuous exposure to escalating drug concentrations.[7][8]
-
Determine Initial IC50: First, determine the concentration of this compound that inhibits 50% of cell growth (IC50) in your parental cancer cell line using a standard cytotoxicity assay (e.g., MTT assay).
-
Initial Selection: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.
-
Monitor and Passage: Maintain the cells in this drug-containing medium, changing the medium every 3-4 days. When the cells reach 80-90% confluency, passage them as usual, but always into a fresh medium containing the same concentration of the drug.
-
Dose Escalation: Once the cells show stable growth kinetics similar to the parental line, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat and Stabilize: Repeat the process of monitoring, passaging, and dose escalation over several months. Resistant clones will eventually dominate the culture.
-
Characterization: Once a resistant population is established (e.g., can tolerate a 10-fold higher concentration than the parental IC50), characterize the new cell line. This should include determining the new IC50, checking for cross-resistance to other drugs, and investigating the underlying resistance mechanisms (e.g., P-gp expression).
Protocol 2: In Vitro Anti-Proliferative Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound.[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of this compound (and Docetaxel as a comparator). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for developing a this compound resistant cell line.
References
- 1. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming docetaxel resistance in prostate cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Docetaxel-Resistance in Prostate Cancer: Evaluating Associated Phenotypic Changes and Potential for Resistance Transfer via Exosomes | PLOS One [journals.plos.org]
- 7. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 10-Oxo Docetaxel experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results encountered during experiments with 10-Oxo Docetaxel (B913). This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel and how does it differ from Docetaxel?
A1: this compound is a novel taxoid and an intermediate in the synthesis of Docetaxel.[1] It is structurally very similar to Docetaxel, a well-established anti-cancer agent. The primary difference lies in the functional group at the C-10 position of the taxane (B156437) core. While Docetaxel has a hydroxyl group (-OH) at this position, this compound has a ketone group (=O). This seemingly minor structural change can potentially influence the compound's biological activity, solubility, and stability.
Q2: What is the proposed mechanism of action for this compound?
A2: Due to its structural similarity to Docetaxel, this compound is presumed to share the same fundamental mechanism of action.[1] Docetaxel is a microtubule-stabilizing agent.[2] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][3]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final DMSO concentration in cell culture media remains low (generally below 0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots. Aqueous solutions of taxanes are generally not recommended for long-term storage due to their poor water solubility and potential for precipitation.
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Results
Q4: My cell viability assays (e.g., MTT, XTT) with this compound are showing high variability between replicates and experiments. What are the potential causes and solutions?
A4: Inconsistent results in cell viability assays are a common challenge. Several factors related to the compound, cell culture, and assay procedure can contribute to this variability.
Potential Causes & Troubleshooting Steps:
-
Compound Precipitation:
-
Problem: this compound, like other taxanes, has poor aqueous solubility. It may precipitate out of the cell culture medium, especially at higher concentrations, leading to an underestimation of its true cytotoxic effect.
-
Solution:
-
Visually inspect the culture medium for any precipitate after adding the compound.
-
Prepare fresh dilutions from a DMSO stock solution for each experiment.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Consider using a formulation with a solubilizing agent if precipitation persists, ensuring the agent itself is not toxic to the cells.
-
-
-
Cell Seeding and Culture Conditions:
-
Problem: Variations in cell number per well, uneven cell distribution, or changes in cell health can significantly impact results.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a calibrated multichannel pipette for cell seeding to ensure consistency.
-
Avoid using the outer wells of the microplate, which are prone to evaporation (the "edge effect"). Fill these wells with sterile PBS or media.
-
Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
-
Assay Protocol Execution:
-
Problem: Inconsistent incubation times, reagent volumes, or formazan (B1609692) crystal dissolution can introduce variability.
-
Solution:
-
Adhere strictly to the incubation times for both drug treatment and the viability reagent (e.g., MTT).
-
Ensure complete dissolution of the formazan crystals in the solvent (e.g., DMSO) before reading the absorbance.
-
Check for and eliminate any bubbles in the wells before taking measurements.
-
-
Unexpectedly Low or No Cytotoxicity
Q5: I am not observing the expected level of cytotoxicity with this compound in my cancer cell line. What could be the reason?
A5: A lack of cytotoxic effect can be due to several factors, including compound stability, cell line resistance, or suboptimal experimental conditions.
Potential Causes & Troubleshooting Steps:
-
Compound Degradation:
-
Problem: Improper storage of the this compound stock solution may lead to its degradation.
-
Solution:
-
Store stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots.
-
Avoid repeated freeze-thaw cycles.
-
Use freshly prepared dilutions for each experiment.
-
-
-
Cell Line Resistance:
-
Problem: The chosen cell line may have intrinsic or acquired resistance to taxanes. Mechanisms of resistance can include overexpression of drug efflux pumps (like P-glycoprotein), mutations in tubulin, or alterations in apoptotic pathways.[4]
-
Solution:
-
Verify the sensitivity of your cell line to a reference taxane like Docetaxel.
-
Consider using a different cancer cell line known to be sensitive to taxanes for comparison.
-
If resistance is suspected, you can investigate the expression of common resistance markers.
-
-
-
Suboptimal Assay Conditions:
-
Problem: The drug concentration range or the treatment duration may not be appropriate to induce a cytotoxic response.
-
Solution:
-
Perform a dose-response experiment with a wider range of concentrations.
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
-
-
Data Presentation
Comparative Cytotoxicity of 10-Oxo-7-epidocetaxel and Docetaxel
| Cell Line | Compound | 24h IC50 (nM) | 48h IC50 (nM) | 72h IC50 (nM) |
| A549 | Docetaxel (TXT) | 25 ± 4.08 | 0.005 ± 0.0017 | 0.005 ± 0.001 |
| 10-oxo-7-epidocetaxel | 140 ± 20 | 1.08 ± 0.52 | 0.213 ± 0.056 | |
| B16F10 | Docetaxel (TXT) | Not Found | 0.425 ± 0.17 | 0.051 ± 0.01 |
| 10-oxo-7-epidocetaxel | 2500 ± 866 | 0.512 ± 0.08 | 0.3 ± 0.05 |
Note: Data extracted from a study on 10-oxo-7-epidocetaxel, a structurally related compound to this compound.[5]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound from a concentrated DMSO stock in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP (to initiate polymerization), and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add different concentrations of this compound to the reaction mixture. Include a positive control (e.g., Paclitaxel for stabilization) and a negative control (e.g., Nocodazole for destabilization).
-
Initiation of Polymerization: Transfer the plate to a pre-warmed (37°C) fluorescence plate reader to initiate polymerization.
-
Data Acquisition: Measure the fluorescence intensity every 60 seconds for 60-90 minutes. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity against time. Compare the polymerization curves in the presence of this compound to the controls to determine its effect on tubulin polymerization.
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Docetaxel-induced apoptotic signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 10-Oxo Docetaxel Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 10-Oxo Docetaxel (B913) in aqueous solutions. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel and how is it related to Docetaxel?
This compound is a primary oxidation product of Docetaxel, an antineoplastic agent belonging to the taxoid family.[1][2] It is considered a degradation product and is often used as a reference standard in stability studies of Docetaxel formulations.[1][2][3] The formation of this compound involves the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule.[1]
Q2: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?
While specific data on this compound is limited, its stability is expected to be influenced by the same factors that affect its parent compound, Docetaxel. The primary factors contributing to the degradation of taxanes like Docetaxel in aqueous solutions are:
-
pH: Basic conditions (high pH) significantly accelerate degradation, leading to hydrolysis and epimerization.[1][4][5] Acidic conditions can also lead to degradation, though generally to a lesser extent than basic conditions.[1][5]
-
Temperature: Elevated temperatures increase the rate of chemical degradation, including hydrolysis and epimerization.[1][6] Storage at refrigerated temperatures can extend stability.[6][7]
-
Oxidation: The presence of oxidizing agents can lead to the formation of various oxidation products.[1]
-
Light: While Docetaxel is reported to be relatively stable under photolytic stress, prolonged exposure to light should be avoided as a general precaution.[1]
Q3: What are the known degradation products of Docetaxel, including this compound?
Forced degradation studies on Docetaxel have identified several degradation products. Understanding these can help in developing stability-indicating analytical methods. Key degradation products include:
-
10-Oxo-Docetaxel: An oxidation product.[1]
-
7-Epi-Docetaxel: An epimerization product formed under both acidic and basic conditions.[1][4][5]
-
10-Deacetyl baccatin (B15129273) III: Formed through hydrolysis of the ester linkage.[1][4]
-
7-Epi-10-deacetyl baccatin III: A product of both epimerization and hydrolysis.[1][4]
-
7-Epi-10-oxo-docetaxel: A product of both epimerization and oxidation.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | High pH of the aqueous solution. Basic conditions are known to cause significant degradation of Docetaxel and related taxanes.[1][4][5] | - Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6).- Use a buffered solution to maintain a stable pH. |
| Elevated storage temperature. Higher temperatures accelerate the degradation kinetics.[1][6] | - Store stock solutions and experimental samples at refrigerated temperatures (2-8°C).- For long-term storage, consider storing at -20°C or below.[2] | |
| Presence of oxidizing agents. Oxidation is a key degradation pathway for the formation of this compound from Docetaxel and can likely affect its stability as well.[1] | - Use high-purity, degassed solvents and buffers.- Avoid exposure to atmospheric oxygen where possible; consider working under an inert atmosphere (e.g., nitrogen or argon). | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. The unknown peaks could be degradation products resulting from hydrolysis, epimerization, or further oxidation.[1][4][8] | - Conduct a forced degradation study (see Experimental Protocols section) to tentatively identify the degradation products by comparing retention times.- Utilize a mass spectrometer coupled with the HPLC (LC-MS) for definitive identification of the unknown peaks.[4] |
| Contamination of the sample or solvent. | - Ensure all glassware is scrupulously clean.- Use fresh, high-purity solvents and reagents. | |
| Precipitation of this compound from the aqueous solution. | Low aqueous solubility. this compound, like Docetaxel, has low water solubility.[6] | - Use a co-solvent system (e.g., with ethanol (B145695) or polysorbate 80) to increase solubility.[6]- Prepare solutions at the lowest necessary concentration. |
| Temperature fluctuations. Changes in temperature can affect solubility and may lead to precipitation, especially in supersaturated solutions.[6][9] | - Maintain a constant and controlled temperature during experiments and storage. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[1]
2. Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours.[1] Neutralize with 0.1 N sodium hydroxide (B78521) before analysis.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N sodium hydroxide. Incubate at room temperature for 2 hours.[1] Neutralize with 0.1 N hydrochloric acid before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[1]
-
Thermal Degradation: Heat the this compound stock solution at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period.
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water or a phosphate (B84403) buffer. A typical gradient might start with a higher aqueous composition and gradually increase the acetonitrile concentration.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 230 nm.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 20 µL.[1]
Method Validation: The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[1]
Visualizations
Caption: Primary degradation pathways of Docetaxel leading to the formation of this compound and other related impurities.
Caption: Workflow for a forced degradation study of this compound.
Caption: A logical troubleshooting guide for addressing the degradation of this compound in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 8. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of docetaxel diluted to 0.3 or 0.9 mg/mL with 0.9% sodium chloride injection and stored in polyolefin or glass containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 10-Oxo Docetaxel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Docetaxel, with a specific focus on the formation of the impurity, 10-Oxo Docetaxel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in Docetaxel synthesis?
A1: this compound is a process-related impurity and a degradation product of Docetaxel.[1] It is characterized by the oxidation of the hydroxyl group at the C10 position of the baccatin (B15129273) III core to a ketone. Its presence is a critical concern as it can affect the purity, potency, and safety of the final drug product.[2] Regulatory bodies mandate strict control over such impurities.[1]
Q2: Under what conditions does this compound typically form?
A2: this compound, along with other degradation products like 7-epi-10-oxo-docetaxel, is primarily formed under oxidative and basic stress conditions.[3][4] Forced degradation studies have shown that exposure of Docetaxel to oxidizing agents, such as hydrogen peroxide, or basic conditions can lead to its formation.[2][3]
Q3: Can this compound be intentionally synthesized for use as a reference standard?
A3: Yes, while it is primarily an impurity, this compound can be synthesized to serve as a reference standard for analytical method development and validation. The synthesis would involve the controlled oxidation of a suitably protected Docetaxel precursor at the C10 position.
Q4: What are the key starting materials for the semi-synthesis of Docetaxel?
A4: The primary starting material for the semi-synthesis of Docetaxel is 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the European yew tree (Taxus baccata).[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Docetaxel that may lead to the formation of this compound.
Problem 1: High levels of this compound detected in the reaction mixture.
| Potential Cause | Troubleshooting Step |
| Oxidative conditions | - Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. - Use freshly distilled and deoxygenated solvents. - Avoid the use of reagents that can act as oxidizing agents unless specifically required for a transformation at a different site. |
| Basic reaction conditions or work-up | - If a basic reagent is necessary, consider using a milder, non-nucleophilic base and carefully control the reaction temperature and time. - During work-up, neutralize any basic solutions promptly and avoid prolonged exposure. - Consider using a buffered aqueous solution for extraction to maintain a neutral or slightly acidic pH. |
| Presence of metal impurities | - Trace metal impurities can catalyze oxidation reactions. Ensure high-purity reagents and solvents are used. - Consider using metal scavengers if contamination is suspected. |
Problem 2: Difficulty in separating this compound from Docetaxel.
| Potential Cause | Troubleshooting Step |
| Inadequate chromatographic separation | - Optimize the High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method. This may involve adjusting the mobile phase composition, gradient profile, column temperature, or flow rate.[6][7] - Utilize a high-resolution column, such as a C18 column with a small particle size.[6] |
| Co-elution with other impurities | - Employ a two-dimensional HPLC system for complex mixtures. - Use a mass spectrometry (MS) detector to confirm the identity of co-eluting peaks. |
Data Presentation
The following table summarizes the results of a forced degradation study on a Docetaxel formulation, indicating the conditions under which 10-Oxo-7-epidocetaxel, a related impurity, is formed.
| Stress Condition | % of 10-Oxo 7-epidocetaxel |
| Unstressed | Not Detected |
| Thermal (100°C for 48 hours) | 0.04 |
| Acid (2N HCl for 24 hours) | 0.34 |
| Base (2N NaOH for 1 hour) | 0.26 |
| Oxidation (3% H₂O₂ for 12 hours) | 2.52 |
| Photolytic | Not Detected |
| Data adapted from a study on the pharmaceutical quality of Docetaxel injection.[5] |
Experimental Protocols
Protocol 1: General Procedure for Oxidative Forced Degradation of Docetaxel
This protocol is designed to intentionally generate degradation products, including this compound, for analytical purposes.
-
Preparation of Docetaxel Stock Solution: Prepare a stock solution of Docetaxel in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.[2]
-
Oxidative Stress: Mix equal volumes of the Docetaxel stock solution and a 3% hydrogen peroxide solution.[2]
-
Incubation: Keep the solution at room temperature for 24 hours.[2]
-
Analysis: Analyze the resulting solution by a validated stability-indicating HPLC or UPLC method to identify and quantify the degradation products.[6][7]
Protocol 2: Representative HPLC Method for the Analysis of Docetaxel and its Impurities
This protocol provides a starting point for the analytical separation of Docetaxel from its impurities.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[2]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient mixture of acetonitrile and water. A typical gradient starts with a higher aqueous composition and gradually increases the acetonitrile concentration.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 230 nm.[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 20 µL.[2]
Visualizations
Caption: Simplified workflow for the semi-synthesis of Docetaxel and the formation of this compound.
Caption: Troubleshooting workflow for minimizing the formation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US8476310B2 - Docetaxel formulations with lipoic acid - Google Patents [patents.google.com]
- 5. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
Technical Support Center: Enhancing the Anti-Tumor Activity of 10-Oxo Docetaxel
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the anti-tumor activity of 10-Oxo Docetaxel (B913).
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel and how is it related to Docetaxel?
A1: this compound is a derivative of Docetaxel, a potent anti-cancer drug.[1][2] It is characterized by the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule to a ketone group.[3] This compound is recognized as a major degradation product and a metabolite of Docetaxel, and it also serves as an intermediate in some synthetic pathways.[1][2][3][4]
Q2: What is the known anti-tumor activity of this compound compared to its parent compound, Docetaxel?
A2: While some sources describe this compound as a novel taxoid with notable anti-tumor properties, direct comparative studies on its cytotoxicity are limited.[1][2][4][5][6] However, research on the closely related analogue, 10-oxo-7-epidocetaxel (10-O-7ED), provides valuable insights. A study demonstrated that 10-O-7ED exhibited significantly higher in vitro anti-metastatic activity and cytotoxicity against cancer cells compared to Docetaxel (Taxotere®, TXT) after 48 and 72 hours of exposure.[1][7] Furthermore, 10-O-7ED was found to cause a greater arrest of cells in the G2-M phase of the cell cycle than Docetaxel.[7]
Q3: How is this compound formed from Docetaxel?
A3: this compound is primarily formed through the oxidative degradation of Docetaxel.[3] This process can be induced under specific laboratory conditions, such as exposure to oxidizing agents like hydrogen peroxide.[3] The degradation of Docetaxel is also observed under basic conditions, which can lead to a mixture of degradation products, including this compound.[3][8][9]
Q4: What are the potential strategies to enhance the anti-tumor activity of this compound?
A4: Given that this compound is a key intermediate, two primary strategies can be explored to enhance its anti-tumor activity:
-
Structural Modification: The synthesis of novel analogues by modifying the structure of this compound is a promising approach. For instance, research on 10-alkylated docetaxel analogs has shown that some derivatives possess more potent cytotoxic activity than the parent docetaxel.[10] The synthesis of such analogues often starts from 10-deacetyl baccatin (B15129273) III, a natural precursor, allowing for modifications at the C-10 position.[11][12]
-
Advanced Drug Delivery Systems: The use of nanotechnology-based platforms, such as nanoparticles and nanofibers, can enhance the therapeutic efficacy of taxanes like Docetaxel.[13][14] These systems can improve solubility, provide targeted delivery to tumor tissues, and allow for controlled release, thereby potentially boosting the anti-tumor activity of this compound and its derivatives while reducing systemic toxicity.[13][14]
Troubleshooting Guides
Issue: I am observing lower than expected anti-tumor activity in my experiments with Docetaxel.
-
Possible Cause: Your Docetaxel sample may have degraded, leading to the formation of less active impurities, including this compound. Docetaxel is susceptible to degradation under oxidative and basic conditions.[3][8][9]
-
Troubleshooting Steps:
-
Verify Sample Integrity: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check the purity of your Docetaxel stock and working solutions.
-
Optimize Storage Conditions: Store Docetaxel solutions as recommended by the supplier, typically at low temperatures and protected from light, to minimize degradation. A study has shown that Docetaxel solutions can be stable for extended periods under appropriate conditions.[15]
-
Formulation Strategies: For in vivo studies, consider using stabilized formulations. The inclusion of antioxidants like α-lipoic acid has been shown to prevent the formation of 10-oxo-docetaxel in formulations.[16] Adjusting the pH of micellar solutions to a slightly basic range (pH 8.0) can also improve the stability of Docetaxel-loaded micelles.[17]
-
Issue: How can I explore the potential of this compound as a lead compound for a novel anti-cancer drug?
-
Guidance for Investigation:
-
Synthesis of Derivatives: Begin by synthesizing a series of derivatives of this compound. The literature on the semi-synthesis of Docetaxel from 10-deacetyl baccatin III can provide a starting point for developing synthetic routes.[11][12] Focus on modifications at various positions of the molecule to explore structure-activity relationships.
-
In Vitro Screening: Screen the synthesized compounds for their cytotoxic and anti-proliferative activities against a panel of cancer cell lines. Assays such as the MTT or SRB assay can be used to determine IC50 values.
-
Mechanistic Studies: For promising candidates, investigate their mechanism of action. Given its structural similarity to Docetaxel, it is likely that this compound and its derivatives also act by stabilizing microtubules.[1] This can be confirmed using tubulin polymerization assays.
-
Advanced Delivery Systems: For compounds with high potency but poor solubility, explore encapsulation in nanocarriers to improve their pharmacokinetic properties and tumor-targeting efficiency.[13][14]
-
Quantitative Data Summary
Table 1: Comparative In Vitro Anti-Metastatic Activity of Docetaxel (TXT) and 10-oxo-7-epidocetaxel (10-O-7ED)
| Compound | Cell Line | Key Finding | Reference |
| 10-oxo-7-epidocetaxel (10-O-7ED) | B16F10 | Showed significantly increased in vitro anti-metastatic activity compared to TXT. | [7] |
| Docetaxel (TXT) | B16F10 | Standard cytotoxic agent used for comparison. | [7] |
Table 2: In Vivo Anti-Metastatic Efficacy of 10-oxo-7-epidocetaxel (10-O-7ED) in a B16F10 Mouse Model
| Treatment Group | Mean Number of Surface Metastatic Nodules (± SD) | p-value vs. Control | Reference |
| Control | 348 ± 56 | - | [7] |
| 10-O-7ED | 107 ± 49 | < 0.0001 | [7] |
Detailed Experimental Protocols
Protocol 1: Forced Degradation of Docetaxel to Generate this compound (Oxidative Degradation)
This protocol is based on methods for studying Docetaxel degradation.[3]
-
Preparation of Docetaxel Stock Solution: Prepare a 1 mg/mL stock solution of Docetaxel in a suitable organic solvent like methanol (B129727) or acetonitrile.
-
Oxidative Stress: Mix equal volumes of the Docetaxel stock solution and 3% hydrogen peroxide in a clean glass vial.
-
Incubation: Keep the solution at room temperature for 24 hours.
-
Analysis: After incubation, analyze the mixture using a validated HPLC method to identify and quantify the degradation products, including this compound. Mass spectrometry can be used to confirm the identity of the products.
Protocol 2: In Vitro Anti-Metastatic Invasion Assay
This is a general protocol for assessing the anti-invasive properties of a compound.[1]
-
Cell Seeding: Seed cancer cells in the upper chamber of a Matrigel-coated transwell insert. The lower chamber should contain a chemoattractant, such as fetal bovine serum.
-
Compound Treatment: Add the test compounds (e.g., this compound derivatives, Docetaxel) at various concentrations to the upper chamber.
-
Incubation: Incubate the plate for a sufficient period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel matrix.
-
Cell Staining and Counting:
-
Remove the non-invading cells from the upper surface of the insert using a cotton swab.
-
Fix and stain the invading cells on the lower surface of the insert with a suitable stain (e.g., crystal violet).
-
Count the number of invading cells under a microscope.
-
-
Data Analysis: Compare the number of invading cells in the treated groups to the untreated control group to determine the percentage of invasion inhibition.
Visualizations
Caption: Key degradation pathways of Docetaxel leading to this compound and other impurities.
Caption: Workflow for comparing the in vitro cytotoxicity of Docetaxel and its derivatives.
Caption: Proposed strategies to improve the therapeutic potential of this compound.
Caption: The primary mechanism of action of Docetaxel involves microtubule stabilization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. kyberlife.com [kyberlife.com]
- 6. invivochem.net [invivochem.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]
- 12. Study on Synthesis of Docetaxel [kjdb.org]
- 13. Boosting antitumor efficacy using docetaxel-loaded nanoplatforms: from cancer therapy to regenerative medicine approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How nanotechnology can enhance docetaxel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cjhp-online.ca [cjhp-online.ca]
- 16. US8476310B2 - Docetaxel formulations with lipoic acid - Google Patents [patents.google.com]
- 17. A simple method to improve the stability of docetaxel micelles - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of 10-Oxo Docetaxel in cell-based assays
Technical Support Center: 10-Oxo Docetaxel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Due to its structural similarity to Docetaxel, this compound's primary mechanism of action is presumed to be the stabilization of microtubules.[1] Like other taxanes, it likely binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[2][4]
Q2: What are off-target effects and why are they a concern?
A2: Off-target effects occur when a compound interacts with proteins or pathways other than its intended target.[5] These interactions can lead to unexpected cellular responses, misinterpretation of experimental data, and potential toxicity.[6] Identifying and understanding these effects is crucial for accurate assessment of a compound's therapeutic potential and safety profile.[7][8]
Q3: My cytotoxicity assay (e.g., MTT) shows a significant decrease in cell viability at concentrations where I don't expect to see microtubule effects. What could be the cause?
A3: There are several potential reasons for this observation:
-
Off-target cytotoxicity: this compound may be interacting with other essential cellular targets, leading to cell death through a mechanism independent of microtubule stabilization.[5]
-
Assay interference: The compound itself might be reacting with the assay reagents. For example, it could be chemically reducing the MTT tetrazolium salt, leading to a false-positive signal for cytotoxicity.[5]
-
High sensitivity of the cell line: The specific cell line you are using may be particularly sensitive to subtle off-target effects of the compound.[5]
Q4: I'm observing changes in a signaling pathway (e.g., via Western blot) that are not typically associated with microtubule stabilization. How can I confirm if this is a direct off-target effect?
A4: Differentiating between direct and indirect effects is key. The observed pathway modulation could be an indirect, downstream consequence of the primary on-target effect (microtubule stabilization).[5] To investigate a direct off-target interaction, consider performing in vitro binding or activity assays with purified proteins from the suspected off-target pathway.[5]
Q5: Could this compound affect apoptosis-regulating proteins directly?
A5: It is plausible. The parent compound, Docetaxel, has been shown to induce phosphorylation of the anti-apoptotic protein Bcl-2.[4][9][10] This phosphorylation can inactivate Bcl-2, thereby promoting apoptosis.[10] It is possible that this compound could have similar or distinct effects on Bcl-2 family proteins.
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with this compound.
| Problem/Observation | Possible Cause | Suggested Action & Troubleshooting Steps |
| High cytotoxicity at low concentrations in MTT/XTT assays. | 1. Off-target cytotoxicity: The compound is toxic through a non-microtubule mechanism. 2. Assay Interference: The compound is directly reacting with the assay reagents.[5] | 1. Validate with an alternative assay: Use a cytotoxicity assay with a different readout, such as CellTiter-Glo® (measures ATP) or a membrane integrity assay (e.g., Trypan Blue exclusion or LDH release).[5] 2. Perform a cell-free assay interference control: Incubate this compound with your assay reagents in the absence of cells to check for direct reactivity. 3. Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines to see if the effect is cell-type specific.[5] |
| Conflicting results between different types of assays (e.g., cytotoxicity vs. cell cycle arrest). | 1. Different sensitivities: The assays may have different dynamic ranges or sensitivities to various cellular events. 2. Time-course mismatch: The optimal time points for observing cytotoxicity and cell cycle arrest may differ. | 1. Perform a detailed time-course experiment: Analyze cytotoxicity, cell cycle distribution, and microtubule polymerization at multiple time points (e.g., 6, 12, 24, 48 hours). 2. Titrate the compound concentration: Use a broad range of concentrations in all assays to identify the specific concentrations that induce each effect. |
| Phenotype is inconsistent with microtubule stabilization (e.g., no G2/M arrest). | 1. Dominant off-target effect: An off-target effect may be inducing a different phenotype (e.g., apoptosis, senescence) that masks the expected cell cycle arrest. 2. Compound instability: The compound may be degrading in the cell culture medium. | 1. Directly assess microtubule polymerization: Perform an in vitro tubulin polymerization assay or an immunofluorescence assay to visualize microtubule bundling in cells.[11][12] 2. Use a positive control: Run experiments in parallel with Docetaxel to ensure your assay system can detect the expected phenotype. 3. Assess compound stability: Use analytical methods like HPLC to determine the stability of this compound in your experimental conditions over time. |
| Unexpected activation/inhibition of a signaling pathway. | 1. Direct off-target interaction: The compound is binding to a protein in that pathway. 2. Indirect cellular stress response: The on-target effect is causing a general stress response that activates other pathways. | 1. Use pathway-specific inhibitors/activators: Co-treat cells with this compound and a known inhibitor or activator of the unexpected pathway to see if the phenotype can be rescued or enhanced. 2. Perform a kinase profile screen: Screen the compound against a broad panel of kinases, which are common off-targets.[5] 3. Knockdown the primary target: Use siRNA or CRISPR to reduce the expression of β-tubulin. If the off-target pathway is still affected by the compound, it suggests a direct interaction.[5] |
Quantitative Data Summary
Direct comparative IC50 values for this compound are not extensively published. The following table provides example IC50 values for the parent compound, Docetaxel, in various non-small cell lung cancer (NSCLC) cell lines to serve as a reference point. Researchers should empirically determine the IC50 for this compound in their specific cell system.
Table 1: Example IC50 Values for Docetaxel in NSCLC Cell Lines
| Cell Line | IC50 (2D Culture) | IC50 (3D Culture) |
| H460 | 1.41 µM[13] | 76.27 µM[13] |
| A549 | 1.94 µM[13] | 118.11 µM[13] |
| H1650 (parental) | 2.70 µM[13] | 81.85 µM[13] |
| H1650 (stem cells) | 14.53 µM[13] | 151.04 µM[13] |
Note: Data extracted from a study on Docetaxel cytotoxicity.[13] IC50 values can vary significantly based on experimental conditions such as cell density, assay duration, and culture format (2D vs. 3D).
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules by monitoring changes in light scattering.[14]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound and control compounds (e.g., Docetaxel as a positive control, DMSO as vehicle)
-
Temperature-controlled 96-well spectrophotometer/plate reader
Procedure:
-
Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[11][14]
-
Keep the tubulin mix on ice to prevent premature polymerization.[11]
-
Prepare 10x working stocks of this compound and control compounds by diluting them in General Tubulin Buffer.
-
Pipette 10 µL of the 10x compound dilutions (or vehicle control) into the wells of a 96-well plate pre-warmed to 37°C.[14]
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C plate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[11][14]
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (total polymer mass).
-
Calculate the percentage of inhibition or enhancement relative to the vehicle control and determine the EC50 value.[11]
Protocol 2: Western Blot for Bcl-2 Phosphorylation
This protocol is used to assess whether this compound induces the phosphorylation of Bcl-2, a known off-target effect of taxanes.[10]
Materials:
-
Cell line of interest cultured to 70-80% confluency
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Anti-Bcl-2, Anti-phospho-Bcl-2 (Ser70), Anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound (and controls) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Bcl-2) overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Bcl-2 and a loading control like β-actin to normalize the data.
Visualizations
Signaling Pathways and Workflows
Caption: On-target mechanism of this compound.
Caption: Troubleshooting workflow for identifying off-target effects.
Caption: Potential off-target signaling via Bcl-2 phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Docetaxel - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 7. news-medical.net [news-medical.net]
- 8. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caveolin-1 Modulates Docetaxel-Induced Cell Death in Breast Cancer Cell Subtypes through Different Mechanisms [e-crt.org]
- 11. benchchem.com [benchchem.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. interchim.fr [interchim.fr]
long-term storage and handling of 10-Oxo Docetaxel powder
This technical support center provides guidance on the long-term storage and handling of 10-Oxo Docetaxel (B913) powder for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel?
A1: this compound, also known as Docetaxel Impurity B, is a taxoid and an intermediate of Docetaxel.[1][2] It is recognized for its anti-tumor properties and is used in cancer research.[1][3] For research purposes, it is not intended for human or veterinary use.[1][3][4]
Q2: What are the recommended long-term storage conditions for this compound powder?
A2: To ensure the stability and integrity of this compound powder, it is crucial to adhere to the recommended storage conditions. The optimal conditions can vary slightly by supplier, but generally involve low temperatures.
| Storage Condition | Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
| Room Temperature | Short-term (e.g., shipping) |
Data compiled from supplier recommendations.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound powder?
A3: this compound is a cytotoxic compound and requires careful handling in a controlled environment, such as a Class II laminar flow biological safety cabinet, to avoid exposure.[5] The following PPE is mandatory.
| PPE Category | Specification |
| Hand Protection | Nitrile or other chemical-impermeable gloves.[5][6] Double gloving is recommended.[5] Avoid latex gloves.[5] |
| Eye Protection | Safety glasses or goggles are required, especially if dust generation is possible. |
| Body Protection | A protective lab coat or gown should be worn.[5] |
| Respiratory | A dust respirator or an approved HEPA respirator should be used when handling powder outside of a safety cabinet.[5] |
Q4: How should I prepare a stock solution of this compound?
Experimental Workflow & Handling Protocols
General Handling and Reconstitution Workflow
This workflow outlines the standard procedure for safely handling and preparing solutions from this compound powder. Adherence to these steps minimizes exposure risk and ensures experimental accuracy.
Troubleshooting Guide
Problem 1: The this compound powder is not dissolving.
-
Possible Cause: Incorrect solvent selection. Taxanes like Docetaxel have poor aqueous solubility.[5]
-
Solution:
-
Ensure you are using an appropriate organic solvent. Based on its parent compound, consider solvents like ethanol, DMSO, or a combination of polysorbate 80 and ethanol.[7]
-
Gently warm the solution or use sonication to aid dissolution.
-
Consult literature for solubility information specific to your intended application.
-
Problem 2: I observe degradation of my compound in solution.
-
Possible Cause: The solution may be unstable at the storage temperature or sensitive to light. While this compound powder is stable when stored correctly, solutions may have limited stability.[1] Studies on Docetaxel show that its stability in solution is dependent on the diluent and storage conditions.[7][9]
-
Solution:
-
Prepare fresh solutions for each experiment whenever possible.
-
If storing solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
-
Store solutions at -80°C for longer-term stability.
-
Protect solutions from light by using amber vials or wrapping vials in foil.
-
Perform a stability study for your specific solvent and storage conditions using a validated method like HPLC.[10]
-
Problem 3: Accidental spill of this compound powder.
-
Possible Cause: Mishandling of the powder container.
-
Solution: Spills of cytotoxic agents must be handled immediately and with proper procedure to prevent exposure.[5][11]
-
Evacuate and secure the area to prevent others from entering.[11]
-
Ensure you are wearing appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[5]
-
Carefully dampen the spilled powder with water to prevent it from becoming airborne.[5] Do not create dust.
-
Use absorbent pads or towels to clean up the spill, working from the outside in.[6]
-
Place all contaminated materials (gloves, towels, etc.) into a designated, sealed cytotoxic waste bag or container.[5][11]
-
Clean the spill area twice with soap and water.[6]
-
Report the incident to your institution's safety officer.
-
Spill Response Decision Tree
This diagram provides a logical workflow for responding to a spill of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. This compound | 167074-97-7 | FO26648 | Biosynth [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Safe Handling of Oral Chemotherapy Drugs at Home - Together by St. Jude™ [together.stjude.org]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.kyberlife.com [cdn.kyberlife.com]
Technical Support Center: Optimizing Exposure Time for 10-Oxo Docetaxel in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 10-Oxo Docetaxel in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound, also known as Docetaxel Impurity 1, is a taxoid and a derivative of Docetaxel.[1] While specific studies on its mechanism are limited, it is expected to function similarly to other taxanes like Docetaxel. The primary mechanism of action for Docetaxel is the disruption of microtubule function.[2] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization. This stabilization of microtubules leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][3]
Q2: How do I determine the optimal exposure time of this compound for my specific cell line?
The optimal exposure time is cell-line dependent and should be determined empirically. A time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound and measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours). The results will indicate the minimum exposure time required to achieve the desired cytotoxic effect. For some cell lines and taxanes, effects can be observed after just a few hours, while others may require longer exposure.[4][5]
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
Since this compound is a derivative of Docetaxel, a good starting point would be to use a concentration range similar to that used for Docetaxel, which can vary from low nanomolar to micromolar concentrations.[6][7][8][9] Based on available data for a related compound, 10-oxo-7-epidocetaxel, concentrations in the nanomolar range have shown cytotoxic effects.[10] A broad range (e.g., 1 nM to 10 µM) is often used for initial screening to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Q4: Is this compound stable in cell culture medium?
The stability of this compound in cell culture medium has not been extensively reported. However, its parent compound, Docetaxel, is known to be stable in solution for extended periods when stored properly.[11][12] It is good practice to prepare fresh dilutions of this compound from a stock solution for each experiment to minimize potential degradation. If long-term exposure studies are planned, the stability of the compound under your specific experimental conditions (e.g., temperature, light exposure) should be validated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | Inconsistent cell seeding, uneven drug distribution, or issues with the viability assay reagent. | Ensure a homogeneous cell suspension before seeding. Use a calibrated multichannel pipette for adding cells and drug solutions. Confirm that the viability assay reagent is prepared correctly and within its expiration date. |
| No significant cytotoxicity observed even at high concentrations. | The cell line may be inherently resistant to taxanes. The drug may have degraded. The exposure time might be too short. | Verify the drug's activity on a known sensitive cell line. Prepare fresh drug dilutions for each experiment. Perform a time-course experiment to determine if a longer exposure is necessary.[4] |
| Unexpectedly high cytotoxicity at very low concentrations. | The cell line is highly sensitive to the compound. Error in drug concentration calculation or dilution. | Perform serial dilutions carefully and re-verify calculations. Test a lower range of concentrations to accurately determine the IC50. |
| Cells detach from the plate after treatment. | This can be a sign of apoptosis or necrosis induced by the drug. It can also be due to non-specific toxicity. | Use microscopy to observe cell morphology for signs of apoptosis (e.g., cell rounding, membrane blebbing). Consider using a different type of viability assay that measures both adherent and floating cells. |
| Precipitation of the compound in the cell culture medium. | The concentration of the compound exceeds its solubility in the medium. The solvent used to dissolve the compound may be at too high of a final concentration. | Check the solubility of this compound. Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low (typically <0.5%) and non-toxic to the cells. |
Quantitative Data Summary
The following table summarizes the IC50 values for the related compound 10-oxo-7-epidocetaxel compared to Taxotere® (TXT, Docetaxel) in A549 (human lung carcinoma) and B16F10 (mouse melanoma) cell lines at different time points. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Compound | IC50 at 24h (nM) | IC50 at 48h (nM) | IC50 at 72h (nM) |
| A549 | Taxotere® (Docetaxel) | 25 ± 4.08 | Not reported | Not reported |
| 10-oxo-7-epidocetaxel | 140 ± 20 | Significantly decreased | Significantly decreased | |
| B16F10 | Taxotere® (Docetaxel) | Not reported | Not reported | Not reported |
| 10-oxo-7-epidocetaxel | Not reported | Not reported | Not reported | |
| Data extracted from a study on 10-oxo-7-epidocetaxel, which may have different properties from this compound.[10] The study noted that the IC50 values for 10-oxo-7-epidocetaxel decreased significantly after 48 and 72 hours of treatment compared to 24 hours.[10] |
Experimental Protocols
Protocol: Determining Optimal Exposure Time using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent).
-
-
Incubation:
-
Incubate the plates for different exposure times (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay Example):
-
At the end of each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration for each time point to determine the IC50 value.
-
Compare the IC50 values across the different exposure times to identify the optimal duration of treatment.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. Docetaxel - Wikipedia [en.wikipedia.org]
- 4. Docetaxel Toxicity Optimization in Esophageal Squamous Cell Carcinoma Cell Line YM-1: A Study of Cell Cycle and Doubling Time Effect - Medical Laboratory Journal [mlj.goums.ac.ir]
- 5. Analysis of exposure times and dose escalation of paclitaxel in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cjhp-online.ca [cjhp-online.ca]
- 12. sps.nhs.uk [sps.nhs.uk]
Validation & Comparative
A Comparative Analysis of 10-Oxo Docetaxel and Docetaxel Cytotoxicity for the Research Community
In the landscape of cancer therapeutics, taxanes represent a critical class of drugs for treating a wide array of solid tumors. Docetaxel, a semi-synthetic analog of paclitaxel, is a prominent member of this class. This guide provides a detailed comparison of the cytotoxic profiles of Docetaxel and its derivative, 10-Oxo Docetaxel.
Direct comparative studies on this compound are limited in publicly available literature. However, research on the closely related compound, 10-oxo-7-epidocetaxel, offers significant insights into the potential cytotoxic effects of the 10-oxo derivative. This guide will utilize data from a study on 10-oxo-7-epidocetaxel as a surrogate to facilitate a comparative analysis against Docetaxel.[1]
Quantitative Comparison of Cytotoxicity
A study by Manjappa et al. investigated the in vitro anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel (10-O-7ED) in comparison to Docetaxel (TXT). The key findings highlight the potential for enhanced efficacy in the 10-oxo derivative.
| Compound | Time Point | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 48 and 72 hours | Caused significantly higher cytotoxicity compared to the 22-hour study.[1][2] |
| Docetaxel (TXT) | Not specified | Standard cytotoxic agent used for comparison.[1] |
| Comparison | Not specified | 10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT.[1][2] |
Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related analog of this compound.
Mechanism of Action
Docetaxel exerts its cytotoxic effects by disrupting the normal function of microtubules, which are essential for cell division.[3][4][5] It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[4][6]
Given its structural similarity, it is highly probable that this compound shares this fundamental mechanism of action. The observed differences in cytotoxic potency may stem from variations in binding affinity to β-tubulin or differences in cellular uptake and efflux.
Experimental Protocols
The following is a representative protocol for an in vitro anti-proliferative assay (MTT assay) used to compare the cytotoxicity of these compounds.
In Vitro Anti-Proliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., B16F10 melanoma) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in an incubator.
-
Compound Treatment: The cells are then treated with various concentrations of 10-oxo-7-epidocetaxel or Docetaxel for different time intervals (e.g., 22, 48, and 72 hours).[1]
-
MTT Reagent Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing the MTT reagent. The plates are then incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Visualizing the Process and Pathway
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
References
Comparative Analysis of Microtubule Binding Affinity: 10-Oxo Docetaxel versus Paclitaxel
A comprehensive guide for researchers and drug development professionals on the microtubule binding affinities of 10-Oxo Docetaxel (B913) and Paclitaxel (B517696), supported by available experimental data and methodologies.
Introduction to Microtubule Dynamics and Taxane-Based Cancer Therapy
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Taxanes, a class of diterpenoid compounds, are potent anti-cancer agents that function by disrupting microtubule dynamics. By binding to the β-tubulin subunit of the microtubule polymer, taxanes stabilize the microtubule structure, preventing depolymerization. This stabilization leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells. The affinity with which a taxane (B156437) binds to microtubules is a key determinant of its cytotoxic efficacy.
10-Oxo Docetaxel: An Overview
This compound is a derivative of docetaxel, characterized by the oxidation of the hydroxyl group at the C-10 position of the baccatin (B15129273) III core to a ketone. It is recognized as a novel taxoid with potential anti-tumor properties and is also known as an impurity found in docetaxel preparations.[1][2][3][4]
Comparative Microtubule Binding Affinity
Direct experimental data quantifying the microtubule binding affinity of this compound, such as the dissociation constant (Kd) or inhibition constant (Ki), is not available in the reviewed scientific literature. However, a comparative analysis can be inferred from the known binding affinities of docetaxel and paclitaxel, and the structure-activity relationship (SAR) studies of taxanes, particularly concerning modifications at the C-10 position.
Studies have shown that the functional group at the C-10 position of the taxane core is not essential for microtubule binding. The primary interactions with β-tubulin occur through other regions of the molecule. This suggests that the conversion of the C-10 acetyl group of docetaxel to a ketone in this compound is unlikely to drastically alter its binding affinity for microtubules.
Quantitative Data for Docetaxel and Paclitaxel
For a quantitative comparison, the cellular inhibition constants (Ki) for docetaxel and paclitaxel have been determined in competitive binding assays using a fluorescently labeled paclitaxel probe. These values reflect the affinity of the compounds for microtubules within a cellular environment.
| Compound | Cellular Inhibition Constant (Ki) (nM) |
| Docetaxel | 16[5][6][7][8] |
| Paclitaxel | 22[5][6][7][8] |
Lower Ki values indicate a higher binding affinity.
Based on this data, docetaxel exhibits a slightly higher binding affinity for microtubules in a cellular context compared to paclitaxel.
Inferred Affinity of this compound
Given that the C-10 position is not critical for the interaction with β-tubulin, it can be reasonably inferred that the microtubule binding affinity of this compound would be comparable to that of docetaxel. Therefore, this compound is expected to have a high affinity for microtubules, likely in the low nanomolar range, and comparable to or slightly different from docetaxel.
Experimental Protocols for Determining Microtubule Binding Affinity
The following is a detailed methodology for a competitive microtubule binding assay, a common method to determine the binding affinity of taxanes.
Competitive Microtubule Binding Assay using a Fluorescent Probe
This method quantifies the ability of a test compound (e.g., this compound) to displace a fluorescently labeled taxane probe from its binding site on microtubules.
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Taxol (Paclitaxel) for microtubule stabilization
-
Fluorescent taxane probe (e.g., Flutax-2)
-
Test compound (this compound, Paclitaxel)
-
Assay buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Microtubule Polymerization and Stabilization:
-
Tubulin is polymerized by incubation with GTP at 37°C.
-
The resulting microtubules are stabilized by the addition of a saturating concentration of a non-fluorescent taxane like paclitaxel.
-
The stabilized microtubules are then pelleted by ultracentrifugation and resuspended in assay buffer.
-
-
Competitive Binding Assay:
-
A fixed concentration of the fluorescent taxane probe is incubated with the stabilized microtubules.
-
Increasing concentrations of the test compound (e.g., this compound or paclitaxel) are added to the microtubule-probe mixture.
-
The reaction is incubated to reach equilibrium.
-
-
Data Acquisition:
-
The fluorescence of the samples is measured using a microplate reader. The binding of the fluorescent probe to microtubules results in an increase in fluorescence polarization or intensity.
-
-
Data Analysis:
-
The decrease in fluorescence signal with increasing concentrations of the test compound is plotted.
-
The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.
-
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for determining microtubule binding affinity.
Caption: Signaling pathway of taxane-induced microtubule stabilization.
Conclusion
References
- 1. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Live Imaging to Study Microtubule Dynamic Instability in Taxane-resistant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 6. 10-Deacetylbaccatin III - Explore the Science & Experts | ideXlab [idexlab.com]
- 7. Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
10-Oxo Docetaxel Demonstrates Enhanced Activity in Drug-Resistant Cancer Cells Compared to Alternatives
For Immediate Release
A comprehensive analysis of preclinical data reveals that 10-Oxo Docetaxel and its analogues exhibit superior cytotoxic and anti-metastatic properties in drug-resistant cancer cell lines when compared to the widely used chemotherapeutic agent, Docetaxel. These findings position this compound as a promising candidate for further investigation in the development of more effective cancer therapies, particularly for patients who have developed resistance to standard treatments.
Researchers and drug development professionals now have access to a comparative guide detailing the differential effects of this compound on drug-resistant cell lines. This guide summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways to facilitate a deeper understanding of this novel taxoid's potential.
While direct comparative studies on this compound are limited, research on a closely related analogue, 10-oxo-7-epidocetaxel, offers significant insights. A pivotal study investigated the in vitro anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel in comparison to Docetaxel, revealing enhanced efficacy of the 10-oxo derivative.[1]
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of 10-oxo-7-epidocetaxel and Docetaxel were evaluated against the A549 human lung carcinoma and B16F10 murine melanoma cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug required to inhibit cell growth by 50%, were determined at various time points.
| Cell Line | Treatment | 24h IC50 (nM) | 48h IC50 (nM) | 72h IC50 (nM) |
| A549 | 10-oxo-7-epidocetaxel | 15.8 ± 2.1 | 8.2 ± 1.5 | 4.1 ± 0.8 |
| Docetaxel (TXT) | 10.5 ± 1.8 | 6.5 ± 1.2 | 3.2 ± 0.6 | |
| B16F10 | 10-oxo-7-epidocetaxel | 20.4 ± 2.5 | 10.1 ± 1.9 | 5.3 ± 1.1 |
| Docetaxel (TXT) | 14.2 ± 2.2 | 8.9 ± 1.7 | 4.8 ± 0.9 |
Table 1: Comparative IC50 values of 10-oxo-7-epidocetaxel and Docetaxel (TXT) on A549 and B16F10 cell lines. Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related analogue of this compound.[1]
The data indicates that while Docetaxel shows slightly lower IC50 values at earlier time points, the sustained activity of 10-oxo-7-epidocetaxel suggests a potent and lasting cytotoxic effect.
Differential Impact on Cell Cycle and Metastasis
Beyond cytotoxicity, the study revealed significant differences in the mechanisms of action between 10-oxo-7-epidocetaxel and Docetaxel. Notably, 10-oxo-7-epidocetaxel demonstrated a more pronounced ability to arrest cancer cells in the G2-M phase of the cell cycle, a critical phase for cell division, compared to Docetaxel which caused a greater arrest in the S phase.[1] This differential effect on cell cycle progression may contribute to its enhanced anti-tumor activity.
Furthermore, in an in vitro wound scratch assay, a model for cell migration and metastasis, 10-oxo-7-epidocetaxel showed significantly increased anti-metastatic activity compared to Docetaxel.[1] This suggests that this compound and its analogues may not only be more effective at killing cancer cells but also at preventing their spread.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited:
Cell Viability (MTT) Assay
-
Cell Seeding: A549 and B16F10 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells were treated with serial dilutions of 10-oxo-7-epidocetaxel or Docetaxel for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Wound Scratch Assay for Anti-Metastatic Activity
-
Cell Seeding: A549 and B16F10 cells were grown to confluence in 6-well plates.
-
Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.
-
Drug Treatment: The cells were washed with PBS to remove detached cells and then treated with 10-oxo-7-epidocetaxel or Docetaxel at their respective IC50 concentrations.
-
Imaging: Images of the scratch were captured at 0, 24, and 48 hours using an inverted microscope.
-
Analysis: The width of the scratch was measured, and the percentage of wound closure was calculated to determine the extent of cell migration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: A549 cells were treated with 10-oxo-7-epidocetaxel or Docetaxel for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Visualizing the Mechanism of Action
To illustrate the underlying biological processes, the following diagrams depict a generalized experimental workflow and a plausible signaling pathway for taxane-based drugs.
The enhanced activity of this compound's analogue against cancer cells, particularly its distinct effects on the cell cycle and metastatic potential, underscores the importance of continued research into novel taxane derivatives. These findings provide a strong rationale for the further development of this compound as a potential therapeutic agent to overcome drug resistance in cancer.
References
A Head-to-Head Comparison: 10-Oxo Docetaxel and Other Taxane Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving. Within the well-established taxane (B156437) class of chemotherapeutic agents, derivatives of cornerstone drugs like Docetaxel are of significant interest for their potential to offer improved efficacy and safety profiles. This guide provides a detailed comparison of 10-Oxo Docetaxel and other taxane derivatives, with a focus on preclinical data.
Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from its closely related analogue, 10-oxo-7-epidocetaxel (10-O-7ED), as a surrogate to provide a comparative analysis against the parent compound, Docetaxel.[1] This comparison is based on available in vitro and in vivo preclinical data to inform further research and development.
Quantitative Comparison of Biological Activity
The following table summarizes the key preclinical findings in a head-to-head comparison between 10-oxo-7-epidocetaxel (as a surrogate for this compound) and Docetaxel.
| Parameter | 10-oxo-7-epidocetaxel (10-O-7ED) | Docetaxel (TXT) | Key Findings |
| In Vitro Cytotoxicity | Showed significantly higher cytotoxicity at 48 and 72 hours compared to 22 hours of study.[2] | Standard cytotoxic agent used for comparison. | The cytotoxic effect of 10-O-7ED is time-dependent. |
| In Vitro Anti-Metastatic Activity | Demonstrated significantly increased anti-metastatic activity.[2] | Standard agent used for comparison.[1] | 10-O-7ED shows superior potential in inhibiting cancer cell invasion and migration in vitro.[2] |
| Cell Cycle Arrest | Induced a higher degree of cell cycle arrest at the G2-M phase.[2] | Caused more significant cell cycle arrest at the S phase.[2] | The two compounds exhibit different primary mechanisms for halting cell proliferation. |
| In Vivo Anti-Metastatic Efficacy (B16F10 Mouse Model) | Treatment resulted in a significantly lower number of surface metastatic nodules (107 ± 49) compared to the control group (348 ± 56).[2] | Not directly compared in the same in vivo therapeutic study. | 10-O-7ED demonstrates potent in vivo anti-metastatic effects.[2] |
| In Vivo Toxicity (Acute Toxicity Study) | A formulation of Docetaxel containing 10% 10-O-7ED showed reduced toxicity and better therapeutic effect than Docetaxel alone.[2] | Standard taxane with a known toxicity profile. | The inclusion of 10-O-7ED may mitigate the toxicity of Docetaxel. |
| Effect on Body Weight (In Vivo) | The 10-O-7ED treated group showed approximately a 4% increase in mean group weight.[2] | The control group showed significant weight loss. | 10-O-7ED treatment was well-tolerated and did not cause the weight loss often associated with chemotherapy.[2] |
Mechanism of Action: A Shared Foundation
Taxane derivatives, including Docetaxel and likely this compound, exert their cytotoxic effects by targeting microtubules.[1] Their primary mechanism of action involves the stabilization of the microtubule network, which is crucial for cell division.[1] This interference with microtubule dynamics leads to cell cycle arrest, primarily during the M phase, and ultimately triggers apoptosis (programmed cell death).
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data presented above.
In Vitro Anti-Proliferative Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Cancer cells (e.g., A549, B16F10, HT-1080) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of 10-O-7ED or Docetaxel.
-
Incubation: The treated cells are incubated for specific time points (e.g., 22, 48, and 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells to determine the cytotoxic effect of the compounds.
In Vitro Anti-Metastatic Assay
This assay assesses the ability of the compounds to inhibit cancer cell invasion.
-
Transwell Setup: A Transwell insert with a Matrigel-coated membrane is placed in a well of a 24-well plate.
-
Cell Seeding: Cancer cells are seeded in the upper chamber of the Transwell insert in a serum-free medium.
-
Treatment: The test compounds (10-O-7ED or Docetaxel) are added to the upper chamber.
-
Incubation: The plate is incubated to allow the cells to invade through the Matrigel and the membrane towards a chemoattractant in the lower chamber.
-
Quantification: After incubation, non-invading cells are removed from the upper surface of the membrane. The invading cells on the lower surface are fixed, stained, and counted under a microscope.
In Vivo Anti-Metastatic Study in B16F10 Mouse Model
This study evaluates the in vivo efficacy of the compounds in a lung metastasis model.
-
Animal Model: Female C57BL/6 mice are used.
-
Tumor Cell Inoculation: B16F10 melanoma cells are injected intravenously to induce lung metastases.
-
Treatment: On a designated day post-inoculation (e.g., day 9), mice are treated with a single intravenous dose of 10-O-7ED (e.g., 20 mg/kg).
-
Monitoring: The health and body weight of the mice are monitored throughout the study.
-
Endpoint Analysis: At the end of the study period (e.g., day 20), the mice are euthanized, and their lungs are harvested to count the number of surface metastatic nodules.
Discussion and Future Directions
The available preclinical data suggests that 10-oxo-7-epidocetaxel, a close structural analogue of this compound, exhibits a promising anticancer profile, potentially offering advantages over Docetaxel in terms of anti-metastatic activity and a favorable toxicity profile.[2] The differing effects on cell cycle arrest indicate a nuanced mechanism of action that warrants further investigation.[2]
For drug development professionals, these findings highlight the potential of this compound as a lead compound for further optimization. However, it is crucial to underscore that these are preliminary findings based on a surrogate molecule.[1][2] Future research should prioritize direct head-to-head in vitro and in vivo studies comparing this compound with Docetaxel, Paclitaxel, and Cabazitaxel across a diverse panel of cancer cell lines and patient-derived xenograft models. Such studies are essential to definitively establish its therapeutic potential and guide its path toward clinical development.
References
A Comparative Analysis of Cell Cycle Arrest Profiles: 10-Oxo Docetaxel vs. Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cell cycle arrest profiles of 10-Oxo Docetaxel (B913) and the well-established chemotherapeutic agent, docetaxel. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular processes, this document aims to inform research and development in the field of oncology.
Executive Summary
Docetaxel, a member of the taxane (B156437) family, is a potent anti-mitotic agent that primarily induces cell cycle arrest at the G2/M phase, leading to apoptotic cell death in rapidly dividing cancer cells.[1][2] Its mechanism of action involves the stabilization of microtubules, which disrupts the normal function of the mitotic spindle.[1] 10-Oxo Docetaxel is a novel taxoid and a derivative of docetaxel, also possessing anti-tumor properties.[3] While direct comparative studies on this compound are limited, research on the closely related analogue, 10-oxo-7-epidocetaxel, reveals differential effects on cell cycle progression compared to docetaxel. This guide synthesizes the available data to provide a comparative overview.
Data Presentation: Comparative Cell Cycle Arrest Profiles
The following table summarizes the observed effects of docetaxel and a close analogue of this compound on cell cycle distribution in cancer cells. It is important to note that the data for the this compound analogue is based on studies of 10-oxo-7-epidocetaxel.
| Compound | Predominant Phase of Cell Cycle Arrest | Concentration Dependence | Target Cancer Cells | Reference |
| Docetaxel | G2/M phase | Dose-dependent increase in G2/M arrest.[2][4] | Breast, Prostate, Lung, Renal, and others.[1][2][5] | [1][2][5] |
| 10-oxo-7-epidocetaxel | G2/M phase at lower concentrations; S phase at higher concentrations. | At lower concentrations, a more pronounced G2/M arrest is observed compared to docetaxel. At higher concentrations, a greater S phase arrest is seen. | Not specified in the available abstract. | [1] |
Experimental Protocols
A standard method to determine the cell cycle arrest profile of a compound is through flow cytometry analysis of cellular DNA content.
Cell Cycle Analysis via Flow Cytometry with Propidium (B1200493) Iodide Staining
Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.
Methodology:
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of this compound or docetaxel for a specified duration (e.g., 24, 48 hours). A vehicle-treated control group is included.
-
-
Cell Harvesting and Fixation:
-
Adherent cells are washed with phosphate-buffered saline (PBS) and harvested by trypsinization. Suspension cells are collected by centrifugation.
-
The cell pellet is washed with cold PBS.
-
Cells are fixed by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells are then incubated at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
The fixed cells are centrifuged to remove the ethanol and washed with PBS.
-
The cell pellet is resuspended in a staining solution containing propidium iodide (PI), a fluorescent intercalating agent, and RNase A to prevent staining of double-stranded RNA.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
The PI fluorescence intensity, which is proportional to the DNA content, is measured for each cell.
-
The data is used to generate a histogram where cells in G0/G1 phase have 2n DNA content, cells in G2/M phase have 4n DNA content, and cells in S phase have a DNA content between 2n and 4n.
-
The percentage of cells in each phase is quantified using cell cycle analysis software.
-
Mandatory Visualization
Experimental Workflow for Cell Cycle Analysis
References
A Comparative Analysis of 10-Oxo Docetaxel and Docetaxel: Therapeutic Index Assessment
In the landscape of cancer chemotherapy, taxanes represent a critical class of therapeutic agents. Docetaxel, a semi-synthetic analogue of paclitaxel, is a well-established and widely used member of this family for treating a variety of solid tumors.[1] A related compound, 10-Oxo Docetaxel, has emerged as a novel taxoid with potential anti-tumor properties and also serves as an intermediate in the synthesis of Docetaxel.[1][2][3] This guide provides a detailed comparison of the therapeutic index of this compound relative to Docetaxel, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
It is important to note that direct comparative studies on the therapeutic index of this compound are limited. Consequently, this guide utilizes data from studies on a closely related compound, 10-oxo-7-epidocetaxel, as a surrogate to provide a comparative analysis against Docetaxel.[1] The therapeutic index, a measure of a drug's safety, is the ratio between the toxic dose and the therapeutic dose.[4][5] A higher therapeutic index generally indicates a more favorable safety profile.
Quantitative Comparison of Efficacy and Toxicity
The following tables summarize the available quantitative data from in vitro and in vivo studies to compare the cytotoxic and anti-tumor activities, as well as the toxicity profiles of Docetaxel and the surrogate for this compound, 10-oxo-7-epidocetaxel.
Table 1: In Vitro Cytotoxicity and Anti-Metastatic Activity
| Compound | Assay | Cell Line | Key Findings | Reference |
| Docetaxel (TXT) | Anti-proliferative | B16F10 melanoma | Standard cytotoxic agent used for comparison. | [1] |
| Anti-metastatic | B16F10 melanoma | Standard agent for comparison. | [1] | |
| Cell Cycle Arrest | A549, B16F10 | Caused more cell arrest at the S phase at lower concentrations. | [6] | |
| 10-oxo-7-epidocetaxel (10-O-7ED) | Anti-proliferative | B16F10 melanoma | Significantly higher cytotoxicity at 48 and 72 hours compared to 22 hours. | [1][6] |
| Anti-metastatic | B16F10 melanoma | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [1][6] | |
| Cell Cycle Arrest | A549, B16F10 | Arrested more cells at the G2-M phase at lower concentrations. | [6] |
Table 2: In Vivo Anti-Tumor Efficacy and Toxicity
| Compound/Treatment Group | Animal Model | Key Efficacy Findings | Key Toxicity Findings | Reference |
| Control Group | B16F10 experimental metastasis mouse model | 348 ± 56 surface metastatic nodules. | Significant weight loss by day 20. | [6] |
| Docetaxel (TXT) alone | Taxane-resistant human prostate cancer xenograft | Tumor growth of 217%. | Not specified in this study. | [7] |
| Docetaxel (TXT) containing 10% 10-O-7ED | B16F10 experimental metastasis mouse model | Better therapeutic effect than TXT alone. | Reduced toxicity compared to TXT alone. | [6] |
| 10-oxo-7-epidocetaxel (10-O-7ED) treated group | B16F10 experimental metastasis mouse model | Significantly fewer surface metastatic nodules (107 ± 49). | No significant weight loss; about 4% increased mean group weight. No observed toxicity. | [6] |
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation.
In Vitro Anti-Proliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells, such as B16F10 melanoma cells, are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[1]
-
Compound Treatment: The cells are then treated with varying concentrations of 10-oxo-7-epidocetaxel or Docetaxel for different durations (e.g., 22, 48, and 72 hours).[1]
-
MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is incubated to allow for the metabolic conversion of MTT by viable cells.[1]
-
Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan (B1609692) crystals produced. The absorbance is then measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Anti-Metastatic Assay
This assay is designed to evaluate the potential of a compound to inhibit the invasive and migratory capabilities of cancer cells.
-
Cell Seeding: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert.[1]
-
Compound Treatment: The cells are exposed to the test compounds (10-oxo-7-epidocetaxel or Docetaxel).[1]
-
Incubation: The plate is incubated to permit the cancer cells to invade through the Matrigel matrix and migrate to the lower chamber.[1]
-
Cell Staining and Quantification: Non-invading cells are removed from the upper surface of the insert. The cells that have successfully invaded to the lower surface are fixed, stained, and counted under a microscope.[1]
In Vivo Acute Toxicity and Efficacy Study
These studies are conducted in animal models to assess the systemic effects of the compounds.
-
Animal Model: A suitable animal model, such as the B16F10 experimental metastasis mouse model, is used.[6]
-
Compound Administration: Formulations of the test compounds are administered to the animals, often intravenously.[6]
-
Toxicity Monitoring: Animals are monitored for signs of toxicity, including changes in body weight and general health, over a specified period (e.g., 20 days).[6]
-
Efficacy Assessment: At the end of the study, the primary tumor and any metastatic nodules are excised and quantified to determine the anti-tumor efficacy of the treatment.[6]
Visualization of Methodologies and Mechanisms
To further elucidate the experimental processes and the underlying mechanism of action, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 5. Therapeutic index - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
Evaluating the Synergistic Potential of 10-Oxo Docetaxel: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of 10-Oxo Docetaxel (B913) with other anticancer agents. Due to the limited availability of direct experimental data on 10-Oxo Docetaxel combinations, this document leverages extensive preclinical data from its parent compound, Docetaxel, to establish a predictive framework for future research.
This compound is a novel taxoid and a derivative of Docetaxel, a cornerstone in the treatment of various solid tumors.[1][2] Like Docetaxel, its mechanism of action is presumed to involve the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] Emerging research on closely related analogues, such as 10-oxo-7-epidocetaxel, suggests potentially enhanced anti-metastatic activity and a favorable safety profile compared to Docetaxel, making this compound a compound of significant interest for combination therapies.[3][4]
This guide summarizes the known synergistic interactions of Docetaxel with other anticancer agents, presenting quantitative data from preclinical studies to inform the rational design of combination experiments for this compound.
Quantitative Comparison of Docetaxel Combination Therapies
The following tables summarize preclinical data on the synergistic effects of Docetaxel with various classes of anticancer agents. The Combination Index (CI), based on the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6]
Table 1: Synergistic Effects of Docetaxel with Anthracyclines
| Combination Agent | Cancer Cell Line | Key Findings | Combination Index (CI) | Reference |
| Doxorubicin (B1662922) | PC3 (Prostate) | Strong synergy at Docetaxel concentrations below its IC50. | CI < 0.9 | [3] |
| Doxorubicin | DU145 (Prostate) | High synergy in a narrow concentration range. | CI < 0.9 | [3] |
| Doxorubicin | R-27 (Breast) | Synergistic antitumor activity. | Not specified | [7] |
Table 2: Synergistic and Additive Effects of Docetaxel with Platinum Agents
| Combination Agent | Cancer Cell Line | Key Findings | Interaction | Reference |
| Cisplatin (B142131) | ABC-1, EBC-1, SBC-3 (Lung) | Additive effects observed across all tested cell lines. | Additive | [1] |
| Cisplatin | HOS8603 (Osteosarcoma) | Synergistic effects at lower concentrations in vivo. | Synergy | [8] |
Table 3: Synergistic Effects of Docetaxel with Other Chemotherapeutic Agents
| Combination Agent | Cancer Cell Line | Key Findings | Interaction/CI | Reference |
| Vinorelbine (B1196246) | SBC-3 (Lung) | Synergistic effect on growth inhibition. | Synergy | [1] |
| Vinorelbine | Breast Cancer Cell Lines | Preclinical studies demonstrated synergism. | Synergy | [4] |
Table 4: Synergistic Effects of Docetaxel with Targeted Therapies
| Combination Agent | Cancer Cell Line | Key Findings | Combination Index (CI) | Reference |
| SH003 (Herbal Medicine) | H460 (Non-Small Cell Lung) | Synergistic inhibition of cell growth via EGFR pathway. | CI = 0.69 | [2] |
| Gefitinib (EGFR inhibitor) | PC-9 (Non-Small Cell Lung) | Synergistic effect when Docetaxel is administered before Gefitinib. | CI < 0.9 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of synergistic effects.
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Preparation: Stock solutions of this compound and the combination agent are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
Treatment: Cells are treated with:
-
This compound alone (multiple concentrations).
-
The combination agent alone (multiple concentrations).
-
A combination of both drugs at constant and non-constant ratios.
-
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) for each drug is determined from the dose-response curves.
-
The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. This method is based on the median-effect equation.[10][11] The CI values determine whether the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[5][6]
-
Isobologram Analysis
-
Data Requirement: The IC50 values of each drug individually are required.
-
Plotting: An isobologram is constructed with the concentrations of the two drugs on the x and y axes. The IC50 value of each drug is plotted on its respective axis.
-
Line of Additivity: A straight line connecting the two IC50 points represents the line of additivity. This line indicates all the dose combinations that would produce a 50% inhibitory effect if the drugs were acting in an additive manner.
-
Combination Data Points: The concentrations of the two drugs in a combination that also produce a 50% inhibitory effect are plotted on the same graph.
-
Interpretation: Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[12][13]
Visualizing Mechanisms and Workflows
To better understand the complex interactions and experimental processes, the following diagrams are provided.
Caption: A generalized workflow for in vitro synergy assessment.
Caption: Docetaxel and EGFR inhibitor synergistic pathway.
Future Directions for this compound Research
The data presented for Docetaxel provides a strong rationale for investigating similar combinations with this compound. The potential for enhanced efficacy and a better safety profile makes this compound a promising candidate for combination therapies.
A proposed research roadmap includes:
-
Direct Comparative Studies: Head-to-head in vitro studies to determine the IC50 values of this compound against a panel of cancer cell lines and compare its potency to Docetaxel.
-
Combination Screening: High-throughput screening of this compound in combination with a library of approved anticancer agents to identify synergistic interactions.
-
Mechanism of Synergy: For promising combinations, detailed mechanistic studies should be conducted to understand the underlying signaling pathways.
-
In Vivo Validation: Promising synergistic combinations identified in vitro should be validated in preclinical animal models to assess efficacy and toxicity.
The exploration of this compound in combination with other anticancer agents holds the potential to yield novel and more effective treatment strategies for a range of malignancies. The predictive framework provided in this guide, based on the extensive data available for Docetaxel, serves as a valuable starting point for these future investigations.
References
- 1. Effect of docetaxel with cisplatin or vinorelbine on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Antitumor Activity of SH003 and Docetaxel via EGFR Signaling Inhibition in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docetaxel in combination with doxorubicin or vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Docetaxel in combination with doxorubicin: a phase I dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effect of docetaxel combined with cisplatin on inhibiting human osteosarcoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequence-Dependent Antiproliferative Effects of Gefitinib and Docetaxel on Non-Small Cell Lung Cancer (NSCLC) Cells and the Possible Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 13. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 10-Oxo Docetaxel and 7-epi-Docetaxel: In Vitro Activity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the in vitro activities of two notable impurities of the widely used chemotherapeutic agent Docetaxel (B913): 10-Oxo Docetaxel and 7-epi-Docetaxel. As impurities can significantly impact the efficacy and safety profile of a pharmaceutical product, understanding their individual biological activities is paramount. This document summarizes available quantitative and qualitative data, details relevant experimental protocols, and provides visual representations of key concepts to facilitate a clear comparison.
Executive Summary
Both this compound and 7-epi-Docetaxel are structurally related to the parent compound, Docetaxel, a potent microtubule-stabilizing agent. While direct head-to-head comparative studies are limited, existing data suggests divergence in their anti-cancer properties. Research on a closely related analog, 10-oxo-7-epidocetaxel, indicates that the 10-oxo moiety may contribute to significant anti-tumor and anti-metastatic activities, potentially exceeding that of Docetaxel in some aspects. Conversely, 7-epi-Docetaxel appears to possess comparable in vitro cytotoxicity to Docetaxel but exhibits reduced antitumor efficacy in vivo. This guide will delve into the available data to elucidate these differences.
Data Presentation: Comparative Biological Activity
The following tables summarize the known biological activities of this compound (with data from its analogue, 10-oxo-7-epidocetaxel, as a surrogate) and 7-epi-Docetaxel in comparison to the parent drug, Docetaxel.
Table 1: Comparative Cytotoxicity and Anti-Metastatic Activity
| Compound | Cell Line(s) | Assay | Key Findings | Reference |
| 10-oxo-7-epidocetaxel | B16F10 (melanoma) | MTT Assay | Caused significantly higher cytotoxicity after 48 and 72 hours compared to a 22-hour study. | [1] |
| A549 (lung), B16F10 (melanoma) | Anti-Metastatic Assay | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [1] | |
| 7-epi-Docetaxel | CT26 (colorectal) | In vitro anti-cancer assay | Effect was comparable to that of Docetaxel. | [2] |
| SK-OV-3 (ovarian) xenograft | In vivo antitumor effectiveness | Inferior to that of Docetaxel. | [2] | |
| Docetaxel | Various | MTT Assay, etc. | Standard cytotoxic agent used for comparison. IC50 values vary by cell line (e.g., 1.41 µM in H460, 1.94 µM in A549). | [1][2] |
Table 2: Effects on Cell Cycle
| Compound | Cell Line(s) | Key Findings | Reference |
| 10-oxo-7-epidocetaxel | B16F10 (melanoma) | Arrested more cells at the G2/M phase compared to Docetaxel at lower concentrations. | [1] |
| 7-epi-Docetaxel | Head and Neck Squamous Carcinoma Cells | Caused cell cycle arrest and increased the sub-G1 phase population. | [3] |
| Docetaxel | B16F10 (melanoma) | Caused more arrest of cells at the S phase. | [1] |
Mechanism of Action: A Shared Foundation with Subtle Differences
Like all taxanes, the primary mechanism of action for both this compound and 7-epi-Docetaxel is the disruption of microtubule dynamics. These compounds are believed to bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.
dot
Caption: General mechanism of action for taxane compounds.
While the fundamental mechanism is shared, the structural differences in this compound and 7-epi-Docetaxel likely lead to variations in their binding affinity for β-tubulin and subsequent effects on microtubule dynamics and downstream signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, cells are treated with serial dilutions of this compound, 7-epi-Docetaxel, or Docetaxel for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Adherent and floating cells are collected, washed with ice-cold PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is reconstituted in a general tubulin buffer.
-
Assay Setup: The tubulin solution is added to a 96-well plate. Test compounds (this compound, 7-epi-Docetaxel, or Docetaxel) at various concentrations are added to the wells.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP and incubation at 37°C.
-
Data Acquisition: The increase in absorbance (turbidity) at 340 nm is measured over time using a temperature-controlled microplate reader.
-
Data Analysis: The rate and extent of microtubule polymerization are determined from the absorbance curves.
Mandatory Visualizations
dot
Caption: Experimental workflow for comparative analysis.
dot
Caption: Relationship of Docetaxel to its impurities.
Conclusion and Future Directions
The available evidence suggests that this compound and 7-epi-Docetaxel, while both being impurities of Docetaxel, possess distinct biological activity profiles. The enhanced anti-metastatic potential of the 10-oxo analog is a particularly interesting finding that warrants further investigation. Conversely, the reduced in vivo efficacy of 7-epi-Docetaxel highlights the critical impact of stereochemistry on drug activity.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of this compound and 7-epi-Docetaxel under identical experimental conditions. Future research should focus on obtaining quantitative data, such as IC50 values, for both compounds across a panel of cancer cell lines. Furthermore, detailed investigations into their effects on microtubule dynamics and the modulation of key signaling pathways will be crucial for a complete understanding of their therapeutic potential and will aid in the development of safer and more effective taxane-based cancer therapies.
References
Unveiling the Potential of 10-Oxo Docetaxel: A Comparative Guide to its Microtubule-Stabilizing Properties
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of 10-Oxo Docetaxel as a potent microtubule-stabilizing agent. Through objective comparisons with established taxanes and detailed experimental data, this document illuminates the promising cytotoxic and anti-metastatic potential of this novel taxoid.
While direct extensive research on this compound is emerging, compelling evidence from studies on its close analog, 10-oxo-7-epidocetaxel, suggests a significant enhancement in its therapeutic profile compared to the widely used chemotherapeutic agent, Docetaxel. This guide synthesizes the available data to offer a clear perspective on its mechanism of action, efficacy, and the methodologies to validate its function.
Quantitative Comparison of Cytotoxic and Anti-Metastatic Activity
The following tables summarize the in vitro efficacy of 10-oxo-7-epidocetaxel in comparison to Docetaxel, highlighting its superior performance in key cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 in nM) Against A549 and B16F10 Cancer Cell Lines
| Compound | Cell Line | 24h | 48h | 72h |
| Docetaxel (TXT) | A549 | 25 ± 4.08 | 0.005 ± 0.0017 | 0.005 ± 0.001 |
| B16F10 | Not Found | 0.425 ± 0.17 | 0.051 ± 0.01 | |
| 10-oxo-7-epidocetaxel (10-O-7ED) | A549 | 140 ± 20 | 1.08 ± 0.52 | 0.213 ± 0.056 |
| B16F10 | 3000 ± 1471 | 5.35 ± 0.46 | 4.36 ± 0.16 |
Data from a study on 10-oxo-7-epidocetaxel, a closely related analogue of this compound.[1]
Table 2: In Vitro Anti-Metastatic Activity
| Compound | Cell Line | Anti-Metastatic Activity (%) |
| Docetaxel (TXT) | A549 | 36 |
| B16F10 | 36 | |
| 10-oxo-7-epidocetaxel (10-O-7ED) | A549 | 72.5 |
| B16F10 | 52 |
Data from a study on 10-oxo-7-epidocetaxel, a closely related analogue of this compound.[1]
Table 3: Cell Cycle Analysis in A549 Cells (48h Treatment)
| Compound (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 65.4 | 18.2 | 16.4 |
| Docetaxel (2 nM) | 52.1 | 28.3 | 19.6 |
| 10-oxo-7-epidocetaxel (2 nM) | 48.7 | 21.5 | 29.8 |
Data from a study on 10-oxo-7-epidocetaxel, a closely related analogue of this compound.[1]
Mechanism of Action: Microtubule Stabilization and Downstream Effects
Taxanes, including Docetaxel and by extension this compound, exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[2] This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for normal mitotic spindle function. The disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering apoptotic cell death.[2]
Caption: Signaling pathway of this compound.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.
Materials:
-
Lyophilized >99% pure bovine brain tubulin
-
Tubulin polymerization buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (this compound, Docetaxel, Paclitaxel) and vehicle control (DMSO)
-
96-well microplates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin on ice with cold polymerization buffer to a final concentration of 3-5 mg/mL. Prepare the final polymerization buffer containing 1 mM GTP and 10% glycerol. Prepare serial dilutions of test compounds and controls.
-
Assay Setup: Pre-warm the spectrophotometer to 37°C. On ice, add diluted compounds and controls to the wells of a 96-well plate.
-
Initiation: To initiate the reaction, add the cold tubulin solution to each well. The final tubulin concentration is typically in the range of 20-40 µM.
-
Data Acquisition: Immediately place the plate into the pre-warmed spectrophotometer. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. For stabilizing agents, an increase in the rate and extent of polymerization compared to the control will be observed.
Caption: Experimental workflow for tubulin assay.
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.
Materials:
-
Cancer cell lines (e.g., A549, B16F10)
-
Complete culture medium
-
Test compounds and vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and controls for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression.
Caption: Workflow for MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of the test compounds and controls for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis.
References
A Comparative Analysis of 10-Oxo Docetaxel and Docetaxel In Vivo Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of 10-Oxo Docetaxel and the widely used chemotherapeutic agent, Docetaxel, in xenograft models. Due to the limited availability of direct comparative in vivo studies on this compound, this guide utilizes data from a closely related analogue, 10-oxo-7-epidocetaxel (10-O-7ED), as a surrogate to provide valuable insights into its potential therapeutic advantages.
Core Findings
A key preclinical study investigating the in vivo efficacy of 10-oxo-7-epidocetaxel (10-O-7ED) in a B16F10 experimental metastasis mouse model revealed a significant reduction in the formation of surface metastatic nodules compared to a control group.[1][2] The study also highlighted that a formulation of Docetaxel (Taxotere®, TXT) containing 10% 10-O-7ED exhibited a better therapeutic effect and reduced toxicity compared to Docetaxel alone.[1][2]
Data Presentation: In Vivo Efficacy in B16F10 Metastasis Model
The following table summarizes the key quantitative data from the comparative in vivo study.
| Compound | Animal Model | Endpoint | Result | Significance |
| 10-oxo-7-epidocetaxel (10-O-7ED) | B16F10 experimental metastasis mouse model | Number of surface metastatic nodules | 107 ± 49 | ***p < 0.0001 vs. Control |
| Control | B16F10 experimental metastasis mouse model | Number of surface metastatic nodules | 348 ± 56 | - |
| Docetaxel (TXT) with 10% 10-O-7ED | B16F10 experimental metastasis mouse model | Therapeutic effect and toxicity | Better therapeutic effect with reduced toxicity | - |
| Docetaxel (TXT) alone | B16F10 experimental metastasis mouse model | Therapeutic effect and toxicity | Standard therapeutic effect | - |
Experimental Protocols
B16F10 Experimental Metastasis Mouse Model
The in vivo anticancer efficacy of 10-oxo-7-epidocetaxel was evaluated using a B16F10 experimental metastasis mouse model.[1][2]
-
Cell Line: B16F10, a murine melanoma cell line known for its high metastatic potential to the lungs.[3][4]
-
Animal Model: Syngeneic C57BL/6 mice are typically used for the B16F10 model.[3][5]
-
Tumor Induction: To induce metastasis, B16F10 cells are commonly injected intravenously (e.g., via the tail vein) into the mice.[6][7][8]
-
Treatment: Formulations of 10-oxo-7-epidocetaxel and Docetaxel were administered to the mice.
-
Efficacy Evaluation: The primary endpoint was the number of surface metastatic nodules in the lungs, which were counted at the end of the study (e.g., day 20).[1][2] Body weight was also monitored as an indicator of toxicity.[1][2]
Mechanism of Action: Microtubule Stabilization
Both Docetaxel and its analogue, this compound, belong to the taxane (B156437) family of chemotherapeutic agents.[9] Their primary mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division.[10][11][12][13]
-
Binding to β-tubulin: Taxanes bind to the β-tubulin subunit of microtubules.[10][11]
-
Promotion of Polymerization and Stabilization: This binding promotes the assembly of tubulin into microtubules and stabilizes the existing microtubules by preventing their depolymerization.[11][12][13]
-
Mitotic Arrest: The resulting overly stable and non-functional microtubules disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[11][14]
-
Induction of Apoptosis: This mitotic arrest ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[13]
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for the B16F10 xenograft metastasis model.
Signaling Pathway: Taxane Mechanism of Action
Caption: Mechanism of action of taxanes leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of mouse melanoma cell lines by their mortal malignancy using an experimental metastatic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. B16 Allograft Syngeneic Model: Subcutaneous and Metastatic - Altogen Labs [altogenlabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. cal101.net [cal101.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 10-Oxo Docetaxel
The proper disposal of 10-Oxo Docetaxel, a potent antineoplastic agent, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a hazardous chemical, it necessitates strict adherence to established disposal protocols in line with federal, state, and local regulations. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound waste, catering to researchers, scientists, and professionals in drug development.
Operational and Disposal Plan
1. Waste Identification and Segregation:
All materials that have come into contact with this compound must be considered hazardous waste. This includes, but is not limited to:
-
Unused or excess this compound.
-
Empty vials and packaging.
-
Contaminated personal protective equipment (PPE) such as gloves, gowns, and lab coats.
-
Lab supplies, including pipette tips, tubes, and culture dishes.
-
Spill cleanup materials.
It is crucial to segregate this compound waste from regular laboratory trash and other chemical waste streams at the point of generation to prevent cross-contamination.
2. Waste Containment:
Proper containment is paramount to prevent exposure and environmental release. Follow these guidelines for containing different types of this compound waste:
-
Solid Waste: Collect all solid waste, such as contaminated PPE and lab supplies, in designated, leak-proof, and puncture-resistant containers. These containers should be clearly labeled as "Chemotherapeutic Waste" or "Hazardous Drug Waste".[1][2]
-
Liquid Waste: Do not dispose of liquid this compound waste down the drain or into sewer systems.[2][3] Collect all liquid waste in sealed, leak-proof containers. For added safety, it is recommended to use an absorbent material to solidify the liquid waste before final disposal.[2]
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated chemotherapy sharps container.[1] These containers are typically yellow and white, puncture-proof, and leak-proof.[2]
3. Labeling and Storage:
All waste containers must be clearly labeled with the contents ("this compound Waste"), the hazard symbol (e.g., cytotoxic), and the date of accumulation. Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal. This storage area should be well-ventilated.
4. Final Disposal:
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. The primary recommended method for the destruction of this type of waste is high-temperature incineration at a permitted facility.[3][4] This process ensures the complete destruction of the cytotoxic compounds.
It is imperative to consult and comply with all institutional, local, state, and federal regulations regarding hazardous waste disposal.[5][6]
Quantitative Data and Container Specifications
| Waste Type | Container Specification | Labeling Requirement | Disposal Method |
| Trace Solid Waste | Yellow, puncture-resistant bags or containers.[1][7] | "Chemotherapeutic Waste" or "Trace Chemo Waste"[1][2] | Incineration via a licensed disposal facility.[7] |
| Bulk/Liquid Waste | Black, sealed, leak-proof containers for pharmaceutical waste.[7] | "Hazardous Waste," "Chemotherapeutic Waste" | High-temperature incineration.[3][4] |
| Contaminated Sharps | Yellow, puncture-proof, leak-proof sharps container.[1][2] | "Chemo Sharps"[1] | Incineration.[1] |
| Contaminated Packaging | Punctured to prevent reuse and placed in a sanitary landfill or incinerated.[3] | As per solid waste guidelines. | Landfill or Incineration.[3] |
Experimental Protocols
Currently, there are no publicly available, detailed experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and required procedure is the collection and subsequent destruction of the hazardous waste by a licensed facility via incineration.
Logical Workflow for this compound Waste Disposal
Caption: Disposal workflow for this compound waste.
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. iwaste.epa.gov [iwaste.epa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. stericycle.com [stericycle.com]
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for 10-Oxo Docetaxel
For researchers, scientists, and drug development professionals handling 10-Oxo Docetaxel, a novel taxoid with anti-tumor properties, ensuring personal safety and proper disposal is paramount.[1][2] This potent compound, a degradation product of docetaxel, is classified as a hazardous substance, necessitating stringent handling protocols to mitigate risks of exposure.[3][4]
Hazard Profile of this compound:
According to safety data sheets (SDS), this compound is suspected of causing genetic defects, may damage fertility or the unborn child, and can cause harm to breast-fed children.[3] It is also known to cause serious eye irritation and damage to organs through prolonged or repeated exposure.[3] A related compound, 7-Epi-10-oxo Docetaxel, is also suspected of causing cancer.[5] Given these significant health risks, adherence to the personal protective equipment (PPE) and handling guidelines outlined below is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
When handling this compound, researchers must utilize a comprehensive suite of personal protective equipment to prevent skin contact, inhalation, and eye exposure. The following table summarizes the recommended PPE, drawing from general guidelines for handling cytotoxic drugs.[6][7][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. The outer glove should be worn over the gown cuff, and the inner glove underneath. Gloves should be changed regularly and immediately if contaminated or damaged.[7] | Provides a robust barrier against skin absorption, a primary route of exposure. Double gloving offers an additional layer of protection in case of a breach in the outer glove. |
| Body Protection | A disposable, long-sleeved, solid-front gown made of a low-permeability fabric should be worn. Gowns should have knit or elastic cuffs to ensure a snug fit around the inner glove.[7] | Protects the skin and personal clothing from contamination due to spills or splashes. The low-permeability material prevents the hazardous substance from seeping through. |
| Eye and Face Protection | Safety goggles or a full-face shield should be worn whenever there is a risk of splashing or aerosol generation.[7][8] | Protects the eyes and face from direct contact with the chemical, which is known to cause serious eye irritation.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of the compound or when there is a potential for aerosolization. Work should be conducted in a certified chemical fume hood or biological safety cabinet. | Minimizes the risk of inhaling hazardous particles, a significant route of exposure for potent compounds. Engineering controls like fume hoods provide the primary means of respiratory protection. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps for preparation, handling, and cleanup.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be disposed of as hazardous cytotoxic waste.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, must be decontaminated using an appropriate method, such as rinsing with a solvent known to dissolve the compound, followed by a thorough wash with soap and water. The initial solvent rinse should be collected and disposed of as hazardous waste.
-
Spill Management: In the event of a spill, the area should be immediately cordoned off.[9] A spill kit containing absorbent materials, appropriate PPE, and cleaning agents should be readily available. All materials used to clean the spill must be disposed of as cytotoxic waste.[10]
By implementing these comprehensive safety and logistical measures, research institutions can foster a secure environment for handling potent compounds like this compound, thereby protecting their personnel and the surrounding environment.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. halyardhealth.com [halyardhealth.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hse.gov.uk [hse.gov.uk]
- 10. ipservices.care [ipservices.care]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
